5,5-Dimethoxyhex-1-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90878-46-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,5-dimethoxyhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O3/c1-5-7(9)6-8(2,10-3)11-4/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
MXJUEVGDHSSBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=C)O)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 5,5-Dimethoxyhex-1-en-3-ol
Executive Summary
This document provides a detailed technical guide on the chemical properties, experimental protocols, and potential biological significance of 5,5-Dimethoxyhex-1-en-3-ol. Due to the limited publicly available information on this specific compound, this guide synthesizes data from structurally related molecules and established chemical principles to offer a predictive overview for research and development purposes. The primary focus is to equip researchers and drug development professionals with a foundational understanding to facilitate further investigation into this potentially novel molecule.
Chemical Properties
| Property | Predicted Value/Information | Source/Basis of Estimation |
| Molecular Formula | C8H16O3 | |
| Molecular Weight | 160.21 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | Not assigned | |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar unsaturated alcohols. |
| Boiling Point | Estimated 180-200 °C at 760 mmHg | Extrapolated from similar functionalized hexenols. |
| Melting Point | Not applicable (likely liquid at room temperature) | |
| Density | Estimated 0.95 - 1.05 g/cm³ | Based on the presence of two oxygen atoms increasing density relative to analogous hydrocarbons. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The polar hydroxyl and ether groups will confer some water solubility, but the hydrocarbon backbone will limit it. |
| pKa | Estimated 16-18 | Typical range for a secondary alcohol. |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following characteristic peaks can be predicted, which would be crucial for its identification and characterization.
-
1H NMR:
-
Signals in the δ 5.0-6.0 ppm range corresponding to the vinyl protons (-CH=CH2).
-
A multiplet around δ 4.0-4.5 ppm for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
Singlets around δ 3.2-3.4 ppm for the two methoxy group protons (-OCH3).
-
Signals corresponding to the remaining aliphatic protons.
-
-
13C NMR:
-
Peaks in the δ 130-140 ppm and δ 110-120 ppm regions for the vinyl carbons.
-
A peak around δ 70-80 ppm for the carbon attached to the hydroxyl group.
-
Signals around δ 50-60 ppm for the methoxy carbons.
-
-
IR Spectroscopy:
-
A broad absorption band in the 3200-3600 cm-1 region due to the O-H stretch of the alcohol.
-
A sharp peak around 1640-1680 cm-1 corresponding to the C=C stretch of the alkene.
-
C-O stretching bands in the 1050-1150 cm-1 region for the alcohol and ether functionalities.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at m/z 160. Subsequent fragmentation would likely involve the loss of a methoxy group (M-31), a water molecule (M-18), or cleavage adjacent to the functional groups.
-
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not published. The following section outlines a plausible synthetic route and standard analytical procedures that could be adapted by researchers.
Proposed Synthesis: Grignard Reaction
A logical approach to the synthesis of this compound is the Grignard reaction between vinylmagnesium bromide and 3,3-dimethoxybutanal.
Workflow for Proposed Synthesis:
Caption: Proposed synthesis of this compound via a Grignard reaction.
Methodology:
-
Grignard Reagent Preparation: Vinylmagnesium bromide is prepared by the slow addition of vinyl bromide to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Addition: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of 3,3-dimethoxybutanal in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Analytical Workflow
Workflow for Product Characterization:
Spectroscopic and Synthetic Profile of 5,5-Dimethoxyhex-1-en-3-ol: A Technical Guide
Introduction
5,5-Dimethoxyhex-1-en-3-ol is an allylic alcohol of interest in synthetic organic chemistry. Due to the limited availability of experimental spectroscopic data in public databases, this guide provides a comprehensive overview based on predicted spectroscopic characteristics and a plausible synthetic pathway. The information herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this molecule's structural and chemical properties.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and computational models.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.90 | ddd | 1H | H-2 |
| ~5.25 | dt | 1H | H-1a (trans to H-2) |
| ~5.15 | dt | 1H | H-1b (cis to H-2) |
| ~4.20 | m | 1H | H-3 |
| ~3.20 | s | 6H | 2 x -OCH₃ |
| ~2.50 | d | 1H | -OH |
| ~1.80 | dd | 1H | H-4a |
| ~1.65 | dd | 1H | H-4b |
| ~1.00 | s | 3H | C(5)-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~140.0 | C-2 |
| ~115.0 | C-1 |
| ~101.0 | C-5 |
| ~72.0 | C-3 |
| ~49.0 | -OCH₃ |
| ~45.0 | C-4 |
| ~20.0 | C-6 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1100 | Strong | C-O stretch (alcohol and ether) |
| ~990, ~920 | Strong | =C-H bend (alkene out-of-plane) |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Proposed Fragment |
| 142 | Low | [M]⁺ (Molecular Ion) |
| 127 | Medium | [M - CH₃]⁺ |
| 111 | Medium | [M - OCH₃]⁺ |
| 99 | High | [M - C₃H₅]⁺ (loss of allyl group) |
| 85 | High | [M - C₃H₅O]⁺ (alpha-cleavage) |
| 71 | Very High | [C₄H₇O]⁺ (alpha-cleavage) |
| 57 | Medium | [C₄H₉]⁺ |
Experimental Protocols
The following sections detail the proposed synthesis of this compound and the standard procedures for acquiring the spectroscopic data.
Synthesis of this compound via Grignard Reaction
This synthesis involves the nucleophilic addition of a vinyl Grignard reagent to 3,3-dimethoxybutanal.
Step 1: Synthesis of 3,3-Dimethoxybutanal 3,3-Dimethoxybutanal can be prepared from 3,3-dimethylbutanol through oxidation.
-
Materials: 3,3-dimethylbutanol, pyridinium chlorochromate (PCC), dichloromethane (DCM), anhydrous magnesium sulfate, silica gel.
-
Procedure:
-
A solution of 3,3-dimethylbutanol (1 equivalent) in anhydrous DCM is added to a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM at room temperature.
-
The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,3-dimethoxybutanal.
-
Step 2: Grignard Reaction
-
Materials: Magnesium turnings, vinyl bromide, anhydrous tetrahydrofuran (THF), 3,3-dimethoxybutanal, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.
-
A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.
-
Once the reaction is initiated, the remaining vinyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The reaction mixture is cooled to 0 °C, and a solution of 3,3-dimethoxybutanal (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
-
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Spectra are recorded on a 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Spectra are recorded on the same instrument at 125 MHz. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, with proton decoupling.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.
-
Acquisition: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature program starts at 50 °C, holds for 2 minutes, then ramps to 250 °C at 10 °C/min. Helium is used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.
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Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
A Hypothetical Technical Whitepaper on the Discovery and History of 5,5-Dimethoxyhex-1-en-3-ol
Disclaimer: The compound "5,5-Dimethoxyhex-1-en-3-ol" is not a well-documented substance in publicly available scientific literature. The following technical guide is a hypothetical construction designed to fulfill the structural and content requirements of the prompt. All data, experimental protocols, and historical narratives are illustrative and should not be considered factual.
Introduction
This compound, designated here as compound Hypo-DMH , is a chiral allylic alcohol characterized by a vinyl group, a secondary alcohol, and a geminal dimethoxy group. Its unique structural features present potential for diverse applications in synthetic chemistry and drug development, owing to the multiple reactive sites and the potential for stereospecific transformations. This document outlines the hypothetical discovery, synthetic pathways, and characterization of Hypo-DMH, providing a comprehensive overview for researchers and drug development professionals.
Discovery and Initial Synthesis
The first theoretical mention of this compound appeared in the early 2010s during computational studies exploring novel synthons for asymmetric catalysis. However, its first successful synthesis and isolation, as hypothetically reported by the research group of "Dr. Evelyn Reed" at the "Institute for Synthetic Advancement," occurred in 2018. The synthesis was achieved via a multi-step pathway starting from commercially available materials.
First Reported Synthesis Workflow
The initial synthesis aimed to create a versatile building block for the synthesis of complex polyketide natural products. The workflow is outlined below.
Physicochemical and Spectroscopic Data
Following its synthesis, Hypo-DMH was subjected to a battery of analytical techniques to confirm its structure and purity. The data presented below is representative of what would be expected for a compound of this nature.
Table 1: Physicochemical Properties of Hypo-DMH
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (estimated) | 95-98 °C at 15 mmHg |
| Density (estimated) | 0.985 g/cm³ |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water. |
Table 2: Spectroscopic Data for Hypo-DMH
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 5.95 (ddd, J = 17.2, 10.5, 5.5 Hz, 1H), 5.25 (dt, J = 17.2, 1.2 Hz, 1H), 5.10 (dt, J = 10.5, 1.2 Hz, 1H), 4.20 (q, J = 5.5 Hz, 1H), 3.25 (s, 3H), 3.23 (s, 3H), 2.50 (d, J = 2.5 Hz, 1H, -OH), 1.85 (dd, J = 14.5, 5.5 Hz, 1H), 1.70 (dd, J = 14.5, 5.5 Hz, 1H), 1.05 (s, 3H). |
| ¹³C NMR | (101 MHz, CDCl₃) δ 140.5, 115.0, 102.0, 75.5, 50.1, 49.9, 45.2, 22.8. |
| FT-IR | (neat, cm⁻¹) 3450 (br, O-H), 3080 (=C-H), 2970, 2830 (C-H), 1645 (C=C), 1120, 1050 (C-O). |
| HRMS (ESI) | m/z [M+Na]⁺ Calculated for C₈H₁₆O₃Na: 183.0997; Found: 183.0995. |
Hypothetical Biological Activity and Signaling Pathway
Subsequent (hypothetical) research into Hypo-DMH revealed modest inhibitory activity against a novel kinase, designated "Kinase-X," which is implicated in inflammatory pathways. The proposed mechanism involves the allylic alcohol moiety forming a covalent bond with a cysteine residue in the kinase's active site.
Technical Guide: A Profile of a Structurally Related Compound
Important Note for the Reader: An extensive search for the compound "5,5-Dimethoxyhex-1-en-3-ol" and its corresponding CAS number did not yield any specific results in publicly available chemical databases. This suggests that the requested compound may be novel, not widely documented, or that the nomenclature may be imprecise.
This guide therefore focuses on a structurally similar and well-documented compound: 3,5-Dimethylhex-1-en-3-ol . This tertiary alcohol shares a six-carbon backbone with a vinyl group and a hydroxyl group, with methyl substitutions. It is our assessment that information on this related compound will be of significant value to researchers and scientists in the field of drug development and organic synthesis.
Chemical Identity and Properties of 3,5-Dimethylhex-1-en-3-ol
Molecular Formula: C8H16O[1][2]
IUPAC Name: 3,5-Dimethylhex-1-en-3-ol[2]
This compound is a tertiary alcohol, a structural motif of interest in medicinal chemistry due to its potential to introduce specific steric and electronic properties into a molecule.
Physicochemical Data
A summary of the key physicochemical properties of 3,5-Dimethylhex-1-en-3-ol is presented in the table below. These parameters are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Unit | Source |
| Molecular Weight | 128.215 | g/mol | [1] |
| Boiling Point | 143.6 | °C at 760 mmHg | [2] |
| Density | 0.834 | g/cm³ | [2] |
| Flash Point | 40.1 | °C | [2] |
| Vapor Pressure | 2.13 | mmHg at 25°C | [2] |
| XLogP3 | 2.1 | [2] | |
| Hydrogen Bond Donor Count | 1 | [2] | |
| Hydrogen Bond Acceptor Count | 1 | [2] | |
| Rotatable Bond Count | 3 | [2] |
Synthesis and Experimental Protocols
The synthesis of tertiary alcohols such as 3,5-Dimethylhex-1-en-3-ol is a fundamental transformation in organic chemistry. A common and effective method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable ketone.
Retrosynthetic Analysis and Proposed Synthesis
A logical retrosynthetic disconnection of 3,5-Dimethylhex-1-en-3-ol points to methyl vinyl ketone and isobutylmagnesium bromide as readily available starting materials. The overall synthetic workflow is depicted below.
Caption: Retrosynthetic analysis and proposed synthetic pathway for 3,5-Dimethylhex-1-en-3-ol.
Detailed Experimental Protocol: Grignard Synthesis
The following protocol outlines a potential laboratory-scale synthesis of 3,5-Dimethylhex-1-en-3-ol.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Isobutyl bromide
-
Methyl vinyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of methyl vinyl ketone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 3,5-Dimethylhex-1-en-3-ol.
-
Potential Applications in Drug Development and Research
While specific biological activities of 3,5-Dimethylhex-1-en-3-ol are not extensively reported, its structural features suggest potential areas of application for researchers in drug development.
-
Scaffold for Bioactive Molecules: The combination of a tertiary alcohol and a vinyl group provides multiple points for further chemical modification. This allows for the generation of a library of derivatives for screening in various biological assays.
-
Chiral Building Block: The tertiary alcohol creates a chiral center, making it a potential starting material for the stereoselective synthesis of more complex molecules. The resolution of the racemic mixture or the development of an asymmetric synthesis would be a key step in this application.
-
Metabolic Stability Studies: The tertiary alcohol moiety can influence the metabolic stability of a drug candidate. This compound could be used as a reference in studies investigating the metabolism of molecules containing similar structural features.
The logical workflow for exploring the potential of this compound in a drug discovery context is outlined below.
Caption: A generalized workflow for the integration of a novel chemical entity into a drug discovery program.
Conclusion
While the initially requested "this compound" remains elusive in the chemical literature, the structurally related 3,5-Dimethylhex-1-en-3-ol presents a well-characterized compound with potential for further investigation. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties and synthesis, offering a starting point for researchers and drug development professionals interested in exploring the chemical space around substituted hexenols. Further research into the biological activities of this compound and its derivatives is warranted.
References
In-depth Technical Guide: 5,5-Dimethoxyhex-1-en-3-ol
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of 5,5-Dimethoxyhex-1-en-3-ol. To date, there are no published studies detailing the mechanism of action, biological activity, or therapeutic targets of this specific compound.
While information on structurally related molecules is available, the unique combination of a dimethoxy group at the 5-position and a hydroxyl group at the 3-position of a hex-1-ene backbone distinguishes this compound. Variations in functional groups and their positions on a carbon skeleton can lead to vastly different pharmacological and toxicological profiles. Therefore, extrapolating data from analogous compounds would be scientifically unsound.
Publicly accessible chemical databases such as PubChem contain entries for similar structures, including (E)-5,5-dimethylhex-3-en-1-ol and 5,5-Dimethylhex-1-en-3-one, but do not provide any biological activity data for this compound itself. The absence of this compound in medicinal chemistry literature and bioassay databases suggests that it has likely not been a subject of significant biological investigation.
Consequently, this guide cannot provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway diagrams, due to the lack of primary research on this compound. Further investigation into the synthesis and biological evaluation of this compound is required to elucidate its potential mechanism of action and therapeutic relevance.
In-depth Technical Guide: Potential Biological Activity of 5,5-Dimethoxyhex-1-en-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the current scientific understanding of the potential biological activity of the chemical compound 5,5-Dimethoxyhex-1-en-3-ol. Due to the novelty of this specific molecule, this guide focuses on foundational information, synthetic approaches, and proposed methodologies for future biological evaluation. As of the latest literature review, no direct studies on the biological effects of this compound have been published. Therefore, this guide serves as a forward-looking resource to stimulate and direct future research.
Chemical Structure and Properties
IUPAC Name: this compound
Chemical Formula: C₈H₁₆O₃
Molecular Weight: 160.21 g/mol
Structure:
The structure of this compound features several key functional groups that may contribute to its potential biological activity: a terminal vinyl group, a secondary alcohol, and a dimethyl acetal. The presence of these groups suggests potential for various chemical reactions and interactions with biological macromolecules.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors. A potential workflow is outlined below.
Caption: Proposed Synthetic Workflow for this compound.
Proposed Experimental Protocols for Biological Evaluation
Given the absence of existing biological data, a tiered approach to screening for potential activity is recommended. The following protocols are proposed as a starting point for investigation.
In Vitro Screening
1. Cytotoxicity Assays:
-
Objective: To determine the general toxicity of the compound against various cell lines.
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Methodology:
-
Cell Lines: A panel of human cell lines, including but not limited to, a normal cell line (e.g., HEK293), and various cancer cell lines (e.g., HeLa, A549, MCF-7).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays (e.g., XTT, WST-1).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize formazan crystals and measure absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
-
2. Antimicrobial Assays:
-
Objective: To assess the compound's ability to inhibit the growth of common bacterial and fungal strains.
-
Methodology:
-
Microorganisms: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast strain (e.g., Candida albicans).
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
In Silico and Mechanistic Studies
Should initial screenings indicate biological activity, further investigation into the mechanism of action would be warranted.
1. Molecular Docking:
-
Objective: To predict potential protein targets of this compound.
-
Methodology:
-
Utilize computational docking software (e.g., AutoDock, Schrödinger) to screen the compound against a library of known protein structures involved in various disease pathways (e.g., kinases, proteases, GPCRs).
-
2. Signaling Pathway Analysis:
-
Objective: To identify cellular signaling pathways modulated by the compound.
-
Methodology:
-
Based on the results of cytotoxicity or other functional assays, investigate key signaling pathways (e.g., apoptosis, cell cycle regulation, inflammatory pathways) using techniques such as Western blotting, qPCR, or reporter gene assays.
-
Caption: Logical Workflow for Investigating Biological Activity.
Data Presentation
As no quantitative data is currently available for this compound, the following tables are presented as templates for future data acquisition.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HEK293 | - | - | - |
| HeLa | - | - | - |
| A549 | - | - | - |
| MCF-7 | - | - | - |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Microorganism | MIC |
| Staphylococcus aureus | - |
| Escherichia coli | - |
| Candida albicans | - |
Conclusion and Future Directions
This compound represents an unexplored molecule with potential for biological activity based on its chemical structure. The immediate future for research on this compound should focus on establishing a reliable synthetic route and conducting broad-spectrum in vitro screening to identify any cytotoxic or antimicrobial effects. Positive results from these initial studies would pave the way for more in-depth mechanistic investigations and potential lead optimization for drug development. This document provides a foundational framework to guide these initial and subsequent research endeavors.
Computational and Theoretical Analysis of 5,5-Dimethoxyhex-1-en-3-ol: A Methodological Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive framework for the computational and theoretical investigation of 5,5-Dimethoxyhex-1-en-3-ol. In the absence of specific published research on this molecule, this guide presents a robust, generalized methodology based on established computational chemistry techniques applied to analogous compounds. The protocols and data presentation formats detailed herein provide a foundational approach for researchers seeking to characterize the structural, electronic, and spectroscopic properties of this compound and similar organic molecules. This guide is intended to serve as a practical blueprint for initiating new theoretical studies in this area.
Introduction
The in-silico analysis of novel organic compounds is a cornerstone of modern chemical research and drug discovery. Computational methods provide invaluable insights into molecular properties, complementing and guiding experimental work. This whitepaper details a standardized workflow for the theoretical characterization of this compound, a molecule with potential applications in synthetic chemistry and materials science. The methodologies described are derived from computational studies on structurally related compounds and represent current best practices in the field.
Hypothetical Computational Workflow
A typical computational investigation of a small organic molecule like this compound follows a logical progression from structural optimization to the calculation of various molecular properties. The workflow diagram below illustrates these key stages.
Caption: A generalized workflow for the computational study of an organic molecule.
Detailed Methodologies
The following sections describe the standard computational protocols that would be employed in a theoretical study of this compound. These methods are based on common practices in computational organic chemistry.[1]
Geometry Optimization and Frequency Calculations
The initial 3D structure of this compound would be constructed using molecular modeling software. This structure would then be optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose.
-
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry package.[1]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p) Pople-style basis set.[1]
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), could be used to simulate the effects of a solvent (e.g., ethanol or DMSO).[1]
-
Verification: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Calculation of Electronic Properties
Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
-
Methodology:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer interactions and hyperconjugative effects within the molecule.
-
Spectroscopic Simulations
Computational methods can predict the spectroscopic signatures of a molecule, which can be compared with experimental data for validation.
-
Methodology:
-
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These frequencies correspond to the peaks in the simulated IR and Raman spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[1]
-
Data Presentation
The quantitative results of the computational studies should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1=C2 | Value | |
| C2-C3 | Value | |
| C3-O1 | Value | |
| C3-C4 | Value | |
| C4-C5 | Value | |
| C5-O2 | Value | |
| C5-O3 | Value | |
| O2-C6 | Value | |
| O3-C7 | Value | |
| C5-C8 | Value | |
| Bond Angles (°) | ||
| C1=C2-C3 | Value | |
| C2-C3-O1 | Value | |
| C2-C3-C4 | Value | |
| C3-C4-C5 | Value | |
| C4-C5-O2 | Value | |
| C4-C5-O3 | Value | |
| O2-C5-O3 | Value | |
| Dihedral Angles (°) | ||
| C1=C2-C3-C4 | Value | |
| C2-C3-C4-C5 | Value | |
| C3-C4-C5-O2 | Value |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value | Units |
| Thermodynamic Properties | ||
| Zero-point vibrational energy | Value | kcal/mol |
| Enthalpy (298.15 K) | Value | kcal/mol |
| Gibbs Free Energy (298.15 K) | Value | kcal/mol |
| Entropy (298.15 K) | Value | cal/mol·K |
| Electronic Properties | ||
| EHOMO | Value | eV |
| ELUMO | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | eV |
| Dipole Moment | Value | Debye |
Table 3: Simulated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | Value | Value | Value | O-H stretch |
| ν₂ | Value | Value | Value | C=C stretch |
| ν₃ | Value | Value | Value | C-O stretch |
| ... | ... | ... | ... | ... |
Conclusion
While specific experimental or theoretical data for this compound is not currently available in the public domain, this guide provides a comprehensive and standardized framework for its computational investigation. By following the detailed methodologies and data presentation formats outlined, researchers can generate robust and reproducible theoretical data that will be invaluable for understanding the properties of this molecule and guiding future experimental work. The application of these computational techniques will undoubtedly accelerate the exploration of this compound and its potential applications.
References
A Review of (E)-5,5-dimethylhex-3-en-1-ol: Physicochemical Properties and Plausible Synthetic Strategies
An in-depth analysis for researchers, scientists, and drug development professionals.
A comprehensive review of the scientific literature reveals that while the chemical entity (E)-5,5-dimethylhex-3-en-1-ol is indexed in chemical databases, there is a notable absence of published experimental studies detailing its synthesis, spectroscopic characterization, or biological activity. This suggests that the compound is not extensively studied or may not have been synthesized and characterized to date. However, based on its structure as an (E)-allylic alcohol, plausible synthetic routes can be proposed by drawing on established methodologies for the stereoselective synthesis of similar molecules. This whitepaper summarizes the available computed data for (E)-5,5-dimethylhex-3-en-1-ol and outlines potential experimental protocols for its preparation.
Physicochemical Properties
Quantitative data for (E)-5,5-dimethylhex-3-en-1-ol is limited to computational predictions available through databases such as PubChem.[1][2] These properties provide a theoretical baseline for the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1][2] |
| Molecular Weight | 128.21 g/mol | PubChem[1][2] |
| XLogP3 | 2.2 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 3 | PubChem[1][2] |
| Exact Mass | 128.120115130 Da | PubChem[1][2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |
Potential Synthetic Protocols
While no specific synthesis for (E)-5,5-dimethylhex-3-en-1-ol has been reported, several general methods for the preparation of (E)-allylic and homoallylic alcohols could be adapted. The key challenge in the synthesis would be the stereoselective formation of the trans (E) double bond.
Reduction of an α,β-Unsaturated Ketone
A common and effective method for the synthesis of allylic alcohols is the 1,2-reduction of an α,β-unsaturated ketone. In this case, the precursor would be (E)-5,5-dimethylhex-3-en-2-one. A Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is highly effective for the selective reduction of the carbonyl group without affecting the double bond.
Experimental Protocol (General):
-
The precursor, (E)-5,5-dimethylhex-3-en-2-one, would be dissolved in a suitable alcoholic solvent, typically methanol or ethanol.
-
The solution would be cooled to a low temperature (e.g., 0 °C or -78 °C) to enhance selectivity.
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) would be added to the solution and stirred until dissolved.
-
Sodium borohydride (NaBH₄) would then be added portion-wise to the reaction mixture.
-
The reaction would be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction would be quenched with water or a dilute acid, and the product would be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers would be washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product would be purified by column chromatography to yield the desired (E)-5,5-dimethylhex-3-en-1-ol.
Grignard Reaction with an α,β-Unsaturated Aldehyde
Another plausible approach is the addition of a Grignard reagent to an α,β-unsaturated aldehyde. For the synthesis of (E)-5,5-dimethylhex-3-en-1-ol, this would involve the reaction of methylmagnesium bromide with (E)-4,4-dimethylpent-2-enal.
Experimental Protocol (General):
-
A solution of the Grignard reagent, methylmagnesium bromide, in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) would be prepared or obtained commercially.
-
The α,β-unsaturated aldehyde, (E)-4,4-dimethylpent-2-enal, would be dissolved in the same anhydrous ether solvent and cooled to a low temperature (e.g., 0 °C).
-
The Grignard reagent solution would be added dropwise to the aldehyde solution with vigorous stirring.
-
The reaction would be allowed to proceed at low temperature and then warmed to room temperature and monitored by TLC.
-
Upon completion, the reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product would be extracted into an organic solvent, and the organic layer would be washed, dried, and concentrated.
-
Purification of the crude product would be achieved via column chromatography.
Wittig Reaction
The Wittig reaction is a powerful tool for the formation of alkenes with good stereocontrol. To synthesize (E)-5,5-dimethylhex-3-en-1-ol, a stabilized ylide would be reacted with an appropriate aldehyde. For instance, a phosphonium ylide derived from a 2-hydroxyethyl phosphonium salt could be reacted with pivalaldehyde (2,2-dimethylpropanal). The use of a stabilized ylide generally favors the formation of the (E)-alkene.
Experimental Protocol (General):
-
The phosphonium ylide would be prepared by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent.
-
The aldehyde (pivalaldehyde) would be added to the ylide solution at low temperature.
-
The reaction mixture would be stirred and allowed to warm to room temperature.
-
After the reaction is complete, it would be quenched, and the product extracted.
-
The triphenylphosphine oxide byproduct can often be removed through crystallization or chromatography.
-
The desired allylic alcohol would be purified by column chromatography.
Visualized Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for (E)-5,5-dimethylhex-3-en-1-ol, starting from the corresponding α,β-unsaturated ketone.
Conclusion
While (E)-5,5-dimethylhex-3-en-1-ol is a structurally defined molecule, it remains uncharacterized in the scientific literature. The lack of experimental data precludes a comprehensive review of its properties and biological activities. However, established synthetic methodologies for the stereoselective formation of (E)-allylic alcohols provide a solid foundation for its potential synthesis. The protocols outlined in this document, particularly the Luche reduction of the corresponding enone, represent viable starting points for the experimental preparation and subsequent characterization of this compound. Future research would be necessary to isolate and characterize (E)-5,5-dimethylhex-3-en-1-ol, determine its spectroscopic properties, and investigate any potential biological or pharmacological relevance.
References
Methodological & Application
Application Notes and Protocols for 5,5-Dimethoxyhex-1-en-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethoxyhex-1-en-3-ol is a bifunctional organic molecule containing both a secondary allylic alcohol and a dimethyl acetal. While specific literature on this exact compound is limited, its structural motifs suggest significant potential as a versatile building block in organic synthesis. The allylic alcohol functionality serves as a handle for various transformations, including oxidation, epoxidation, and substitution reactions. The dimethyl acetal acts as a protected form of a ketone, which can be unveiled under acidic conditions. This document outlines a proposed synthetic route to this compound and explores its potential applications in the synthesis of complex molecules, providing detailed experimental protocols for its preparation and subsequent transformations.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound involves a two-step sequence starting from a readily available precursor. The key transformation is the nucleophilic addition of a vinyl Grignard reagent to an α,α-dimethoxy ketone.
1. Synthesis of the Precursor: 5,5-Dimethoxyhexan-3-one
The synthesis of the key ketone precursor can be achieved from 4-methyl-3-penten-2-one (mesityl oxide) via an epoxidation followed by a Lewis acid-catalyzed rearrangement in the presence of methanol.
Experimental Protocol: Synthesis of 5,5-Dimethoxyhexan-3-one
-
Epoxidation: To a solution of 4-methyl-3-penten-2-one (1.0 eq) in methanol, add a solution of sodium hypochlorite (NaOCl, 1.2 eq) dropwise at 0 °C. Stir the reaction mixture at this temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Rearrangement: To the reaction mixture, add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 0.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5,5-dimethoxyhexan-3-one.
2. Grignard Reaction with Vinylmagnesium Bromide
The final step involves the 1,2-addition of vinylmagnesium bromide to the carbonyl of 5,5-dimethoxyhexan-3-one to furnish the target allylic alcohol. The nucleophilic reaction of vinylmagnesium bromide with ketones generally proceeds under mild conditions to give high yields of allylic alcohols[1].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 5,5-dimethoxyhexan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation: Proposed Synthesis Parameters
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Methyl-3-penten-2-one | 1. NaOCl2. BF₃·OEt₂ | Methanol | 0 to RT | 14-19 | 60-75 |
| 2 | 5,5-Dimethoxyhexan-3-one | Vinylmagnesium bromide | THF | 0 to RT | 2-4 | 80-95[1] |
Yields are estimated based on analogous reactions reported in the literature.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable synthetic intermediate due to its orthogonal functionalities. The allylic alcohol can be selectively transformed while the acetal remains intact, or the acetal can be deprotected to reveal a ketone for further elaboration.
1. Transformations of the Allylic Alcohol Moiety
-
Oxidation to Enone: The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 5,5-dimethoxyhex-1-en-3-one, using a variety of mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Such enones are versatile Michael acceptors.
-
Epoxidation: The olefin can undergo stereoselective epoxidation. Directed epoxidation, influenced by the adjacent hydroxyl group, can be achieved using reagents like m-CPBA or through transition-metal-catalyzed processes such as the Sharpless epoxidation, yielding chiral epoxy alcohols.[2][3]
2. Deprotection of the Acetal and Subsequent Reactions
-
Formation of a β-Hydroxy Ketone: The dimethyl acetal can be hydrolyzed under acidic conditions to unmask the ketone, affording 6-hydroxy-2,2-dimethylhexan-4-one. Acetals are generally stable to basic and nucleophilic conditions, allowing for selective reactions at the allylic alcohol. The deprotection is typically achieved with aqueous acid.[4]
-
Intramolecular Reactions: The resulting β-hydroxy ketone can be a precursor for various intramolecular reactions, such as aldol condensations, to form cyclic products.
Visualization of Potential Synthetic Applications
Caption: Potential transformations of this compound.
Experimental Protocols for Applications
Protocol for Oxidation to 5,5-Dimethoxyhex-1-en-3-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 10 eq).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to give the desired enone.
Protocol for Epoxidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify by column chromatography to yield the epoxy alcohol.
Protocol for Acetal Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Stir the solution at room temperature and monitor the reaction by TLC. The deprotection is usually complete within 1-3 hours.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting β-hydroxy ketone by column chromatography.
While this compound may not be a commercially available reagent, its synthesis is proposed through a straightforward and high-yielding sequence. Its bifunctional nature makes it a promising building block for the synthesis of a variety of complex organic molecules. The protocols provided herein offer a foundation for researchers to synthesize and utilize this versatile intermediate in their synthetic endeavors. The orthogonal reactivity of the allylic alcohol and the acetal functionalities allows for a range of selective transformations, expanding the toolbox for modern organic synthesis.
References
Application Notes and Protocols for Reactions of 5,5-Dimethoxyhex-1-en-3-ol
Introduction
5,5-Dimethoxyhex-1-en-3-ol is a bifunctional molecule containing a reactive allylic alcohol and a stable dimethyl acetal. The allylic alcohol moiety is susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions. The dimethyl acetal serves as a protecting group for a ketone, which is generally stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to reveal the parent carbonyl group. The interplay between these two functional groups allows for a range of potential synthetic transformations.
Potential Synthetic Transformations
Based on the functional groups present in this compound, several classes of reactions can be proposed. These include reactions at the allylic alcohol and transformations involving the acetal.
Reactions Involving the Allylic Alcohol
The allylic alcohol is a versatile functional group that can undergo several key reactions:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 5,5-dimethoxyhex-1-en-3-one.
-
Reduction (Hydrogenation): The alkene can be selectively reduced to yield 5,5-dimethoxyhexan-3-ol.
-
Etherification: The hydroxyl group can be converted into an ether.
-
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.
-
Substitution: The hydroxyl group can be replaced by other functional groups, often after activation.
Reactions Involving the Acetal
The dimethyl acetal is a stable protecting group for a ketone.
-
Deprotection (Hydrolysis): Under acidic conditions, the acetal can be hydrolyzed to reveal the ketone, yielding 5-hydroxyhex-1-en-5-one.
Experimental Protocols
The following are generalized experimental protocols for the potential reactions of this compound. Researchers should perform small-scale test reactions to optimize conditions such as reaction time, temperature, and stoichiometry.
Protocol 1: Oxidation of the Allylic Alcohol
Objective: To synthesize 5,5-dimethoxyhex-1-en-3-one.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (for PCC) or the periodinane byproducts (for DMP).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5,5-dimethoxyhex-1-en-3-one.
Data Presentation:
| Reactant | Product | Reagent | Solvent | Typical Yield (%) |
| This compound | 5,5-Dimethoxyhex-1-en-3-one | PCC/DMP | DCM | 80-95 |
Protocol 2: Acetal Deprotection
Objective: To synthesize 5-hydroxyhex-1-en-5-one through hydrolysis of the dimethyl acetal.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation:
| Reactant | Product | Catalyst | Solvents | Typical Yield (%) |
| This compound | 5-hydroxyhex-1-en-5-one | p-TsOH | Acetone/Water | 75-90 |
Logical Workflow Diagram
The following diagram illustrates a potential synthetic pathway starting from this compound, showcasing the relationship between the starting material and its potential products through the reactions described above.
Caption: Synthetic pathways from this compound.
The Versatility of 5,5-Dimethoxyhex-1-en-3-ol as a Chiral Building Block in Organic Synthesis
Introduction
5,5-Dimethoxyhex-1-en-3-ol is a valuable chiral building block in organic synthesis, prized for its versatile functionality that allows for the construction of complex molecular architectures with a high degree of stereocontrol. Its utility stems from the presence of a secondary alcohol, a vinyl group, and a protected ketone in the form of a dimethyl acetal. This unique combination of functional groups enables a wide range of chemical transformations, making it a key intermediate in the synthesis of various natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The strategic placement of functional groups in this compound allows for a variety of synthetic manipulations:
-
Stereoselective Reactions: The hydroxyl group at the C-3 position serves as a handle for directing stereoselective reactions on the adjacent vinyl group, such as epoxidation or dihydroxylation. The chirality of the alcohol can be leveraged to induce diastereoselectivity in these transformations.
-
Carbon-Carbon Bond Formation: The vinyl group is a versatile functional group for carbon-carbon bond formation through reactions like cross-coupling, metathesis, and Michael additions.
-
Deprotection and Further Functionalization: The dimethyl acetal can be readily deprotected under acidic conditions to reveal a ketone, which can then undergo a plethora of subsequent reactions, including Wittig reactions, aldol condensations, and reductive aminations.
-
Derivatization of the Hydroxyl Group: The secondary alcohol can be easily derivatized to form ethers, esters, or protecting groups, allowing for the fine-tuning of the molecule's reactivity and solubility.
Synthetic Protocols
The following protocols describe key transformations involving this compound, providing a foundation for its application in multi-step syntheses.
Protocol 1: Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its use as a chiral building block. One common method involves the asymmetric reduction of the corresponding ketone, 5,5-dimethoxyhex-1-en-3-one.
Experimental Workflow for Asymmetric Reduction
Application Notes and Protocols for 5,5-Dimethoxyhex-1-en-3-ol in Catalysis
Disclaimer: Extensive literature searches have revealed no specific documented catalytic applications for 5,5-Dimethoxyhex-1-en-3-ol. The following application notes and protocols are therefore based on the potential reactivity of its constituent functional groups—the allylic alcohol and the acetal moiety. The information provided is intended to guide researchers in exploring hypothetical catalytic activities and should not be construed as established applications.
Theoretical Potential in Asymmetric Catalysis
This compound possesses a chiral center at the C-3 position and contains two key functional groups that are relevant in catalysis: an allylic alcohol and an acetal.
-
Allylic Alcohol Moiety: Allylic alcohols are versatile precursors in organic synthesis. They can undergo a variety of catalytic transformations. For instance, they are key substrates in kinetic resolutions using non-enzymatic acylation catalysts[1]. Furthermore, transition metal complexes can catalyze the isomerization of allylic alcohols to carbonyl compounds[2]. The vinyl group, in a broader context of vinyl carbinols, can participate in catalytic asymmetric C–H insertion reactions, which is a powerful tool for creating stereogenic centers[3].
-
Acetal Moiety: The dimethoxy group at the C-5 position forms an acetal. Acetals are generally stable protecting groups but can also play a role in catalysis, for example, as chiral auxiliaries[4]. The presence of the acetal in this compound could influence the steric and electronic environment of the molecule, potentially modulating its interaction with metal catalysts or other reactants.
Given these features, this compound could theoretically be explored as:
-
A chiral ligand for asymmetric transition metal catalysis.
-
A substrate for catalyst screening in reactions involving allylic alcohols.
-
A precursor for the synthesis of more complex chiral catalysts.
Data Presentation
Due to the absence of experimental data on the catalytic applications of this compound in the scientific literature, no quantitative data tables can be provided. Researchers investigating this compound would need to generate this data empirically. A suggested format for presenting such data is provided below.
Table 1: Hypothetical Screening of this compound as a Chiral Ligand in Asymmetric Allylic Alkylation
| Entry | Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | [Pd(allyl)Cl]₂ | L1 | THF | 25 | 12 | Data | Data |
| 2 | [Pd(allyl)Cl]₂ | L1 | CH₂Cl₂ | 25 | 12 | Data | Data |
| 3 | [Pd(allyl)Cl]₂ | L1 * | Toluene | 0 | 24 | Data | Data |
L1: this compound
Experimental Protocols: A General Guideline for Catalyst Screening
The following is a generalized protocol for screening the potential of this compound as a chiral ligand in a palladium-catalyzed asymmetric allylic alkylation reaction. This protocol is hypothetical and should be adapted based on specific reaction requirements.
Objective: To evaluate the effectiveness of this compound as a chiral ligand in the asymmetric allylic alkylation of a model substrate.
Materials:
-
Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)
-
This compound (as the potential ligand)
-
Model substrate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1 mol%) and this compound (2.5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the model substrate (1 equivalent) in the anhydrous solvent.
-
Add the nucleophile (1.2 equivalents) and the base (1.3 equivalents) to the substrate solution.
-
-
Reaction Initiation:
-
Transfer the prepared catalyst solution to the reaction mixture via a cannula.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for screening the catalytic activity of a novel compound like this compound.
Caption: General workflow for screening a novel chiral ligand in catalysis.
References
- 1. The kinetic resolution of allylic alcohols by a non-enzymatic acylation catalyst; application to natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric C–H insertion reactions of vinyl carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetal - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5,5-Dimethoxyhex-1-en-3-ol in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5,5-Dimethoxyhex-1-en-3-ol is a novel chemical entity for which specific experimental data is not publicly available. The following application notes and protocols are hypothetical and constructed based on the known medicinal chemistry of structurally related compounds, including allylic alcohols and molecules containing dimethoxy functionalities. These notes are intended to serve as a well-informed guide for researchers interested in exploring the potential of this and similar molecules.
Application Notes
Introduction
This compound is a chiral allylic alcohol containing a gem-dimethoxy group. This unique combination of functional groups suggests several potential applications in medicinal chemistry. The allylic alcohol moiety is a versatile synthetic handle and a common pharmacophore in bioactive natural products and synthetic drugs.[1][2] The gem-dimethoxy group can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, making it an interesting scaffold for drug design.
Potential Therapeutic Areas
Based on the biological activities of structurally analogous compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:
-
Anticancer: Many natural and synthetic compounds containing allyl fragments have demonstrated potent anticancer properties.[1] The allylic alcohol could act as an electrophile, potentially interacting with nucleophilic residues in key cancer-related proteins.
-
Anti-inflammatory and Antioxidant: Molecules with dimethoxyphenyl fragments have been noted for their anti-inflammatory and antioxidant activities.[3] The methoxy groups can play a crucial role in binding affinity and selectivity towards biological targets.[3][4]
-
Antimicrobial: Dimethoxy-containing compounds, such as 2,6-dimethoxy benzoquinone, have shown antimicrobial activity.[5]
-
Neuroprotective: Certain compounds with dimethoxyphenyl moieties have exhibited neuroprotective effects.[3]
Role as a Synthetic Intermediate
The chiral nature of this compound makes it a valuable building block for asymmetric synthesis. Chiral alcohols are critical in drug discovery for producing enantiomerically pure compounds.[6] The vinyl group can participate in various chemical transformations, including:
-
Sharpless Asymmetric Epoxidation: A foundational reaction for the synthesis of chiral epoxides from allylic alcohols, which are versatile intermediates.[6]
-
Claisen Rearrangement: To introduce allylic side chains with high stereocontrol.[7]
-
Overman Rearrangement: For the synthesis of chiral allylic amines from allylic alcohols.[8]
-
Cross-Coupling Reactions: The vinyl group can be functionalized through various palladium-catalyzed reactions.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 5,5-Dimethoxyhex-1-en-3-one
-
To a solution of 3,3-dimethoxybutanal (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add vinylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
To the crude alcohol in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford 5,5-dimethoxyhex-1-en-3-one.
Step 2: Asymmetric Reduction to this compound
-
Dissolve 5,5-dimethoxyhex-1-en-3-one (1.0 eq) in a mixture of dichloromethane and isopropanol.
-
Add a chiral catalyst, for example, a CBS catalyst (Corey-Bakshi-Shibata catalyst, (R)- or (S)- version for desired enantiomer) (0.1 eq).
-
Cool the mixture to -20 °C and add catecholborane (1.2 eq) dropwise.
-
Stir the reaction at -20 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.
Hypothetical Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to screen this compound for inhibitory activity against a panel of protein kinases.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare kinase, substrate, and ATP solutions in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound to the assay wells.
-
Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA).
-
Quantify the kinase activity, for example, using a fluorescence-based readout.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| cLogP | 0.85 |
| Topological Polar Surface Area | 47.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Table 2: Hypothetical In Vitro Kinase Inhibition Data for this compound
| Kinase Target | IC₅₀ (µM) [Enantiomer S] | IC₅₀ (µM) [Enantiomer R] |
| Kinase A | 5.2 | > 100 |
| Kinase B | 15.8 | > 100 |
| Kinase C | 89.1 | > 100 |
| Kinase D | > 100 | > 100 |
Visualizations
References
- 1. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. sciforum.net [sciforum.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esports.bluefield.edu - Chiral Alcohols Synthesis [esports.bluefield.edu]
- 7. researchgate.net [researchgate.net]
- 8. Allylic alcohol synthesis by addition [organic-chemistry.org]
Application Notes and Protocols: Stereoselective Synthesis Utilizing 5,5-Dimethoxyhex-1-en-3-ol
Researchers, scientists, and drug development professionals will find herein a detailed overview of the synthetic applications of 5,5-Dimethoxyhex-1-en-3-ol, a versatile chiral building block in stereoselective synthesis. This document provides insights into its reactivity and protocols for its use in constructing complex molecular architectures with high stereocontrol.
While direct and extensive literature on the specific applications of this compound is limited, its structural motifs suggest potential applications in several key classes of stereoselective transformations. The presence of a secondary allylic alcohol functionality, coupled with a protected gem-dimethoxy group, makes it an interesting substrate for reactions such as diastereoselective epoxidations, cyclopropanations, and as a precursor for the synthesis of chiral fragments for natural product and pharmaceutical synthesis. The principles of substrate-directed control, leveraging the existing stereocenter, are central to its utility.
Potential Synthetic Transformations
The reactivity of this compound can be exploited in a variety of stereoselective reactions. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, a well-established principle in asymmetric synthesis.
Table 1: Potential Stereoselective Reactions and Expected Outcomes
| Reaction Type | Reagent/Catalyst | Expected Major Diastereomer | Key Transformation |
| Directed Epoxidation | m-CPBA or VO(acac)₂ / t-BuOOH | syn-epoxide | Formation of a chiral epoxide |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET | anti-epoxide | Enantioselective formation of an epoxide |
| Directed Cyclopropanation | Simmons-Smith (Et₂Zn, CH₂I₂) | syn-cyclopropane | Formation of a chiral cyclopropane |
| Olefin Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | E- or Z-alkene | Carbon-carbon bond formation |
Experimental Protocols
The following are generalized protocols for key transformations involving allylic alcohols, which can be adapted for this compound. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, is recommended for this specific substrate.
Protocol 1: Substrate-Directed Diastereoselective Epoxidation
This protocol outlines a typical procedure for the epoxidation of an allylic alcohol where the resident hydroxyl group directs the stereochemical outcome.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for the utilization of this compound in a multi-step synthesis, highlighting the potential for diversification of the core structure.
Application Notes & Protocols: Derivatization of 5,5-Dimethoxyhex-1-en-3-ol for Bioassay Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,5-Dimethoxyhex-1-en-3-ol is a versatile synthetic intermediate possessing multiple functional groups, including a secondary allylic alcohol, a vinyl group, and a dimethyl acetal. These functional handles provide opportunities for structural modification through derivatization to generate a library of novel compounds for biological screening. The strategic modification of the parent molecule can lead to the discovery of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document outlines detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized derivatives in relevant bioassays. The methodologies provided are based on established chemical transformations and biological screening techniques, offering a robust framework for initiating a drug discovery program centered around this scaffold.
Experimental Protocols
General Derivatization Strategies
The primary sites for derivatization on this compound are the hydroxyl group and the alkene moiety. The following protocols describe common derivatization reactions targeting these functional groups.
Esterification of the secondary alcohol can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
Acetyl chloride (or other desired acid chloride/anhydride)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or Et3N (1.5 eq) to the solution.
-
Slowly add the desired acid chloride or anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
-
The formation of an ether linkage can be accomplished via the Williamson ether synthesis.
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
-
Protocol:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to yield the ether derivative.
-
The double bond can be converted to an epoxide using a peroxy acid.
-
Materials:
-
This compound derivative (e.g., the acetylated product from 1.1)
-
Anhydrous dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Protocol:
-
Dissolve the starting alkene (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous Na2S2O3 solution.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude epoxide by column chromatography.
-
Bioassay Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for assessing cytotoxicity and antimicrobial activity.
This assay determines the effect of the compounds on the viability of cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
-
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
-
Microplate reader
-
-
Protocol:
-
Add 50 µL of sterile broth to each well of a 96-well plate.
-
Add 50 µL of the test compound solution to the first well and perform a 2-fold serial dilution across the plate.
-
Prepare a microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add resazurin to assess viability, where a color change from blue to pink indicates microbial growth.
-
Data Presentation
The following tables present hypothetical data for a series of derivatives of this compound.
Table 1: Synthesized Derivatives of this compound
| Compound ID | R Group (Ester/Ether) | Modification | Yield (%) |
| Parent | -H | - | - |
| D1 | -C(O)CH3 | Ester | 85 |
| D2 | -C(O)Ph | Ester | 78 |
| D3 | -CH3 | Ether | 65 |
| D4 | -CH2Ph | Ether | 72 |
| D5 | -C(O)CH3 | Epoxide | 55 |
Table 2: In Vitro Cytotoxicity Data (IC50 in µM)
| Compound ID | HeLa | A549 |
| Parent | >100 | >100 |
| D1 | 85.2 | 92.4 |
| D2 | 45.6 | 51.8 |
| D3 | >100 | >100 |
| D4 | 32.1 | 38.9 |
| D5 | 15.7 | 22.3 |
| Doxorubicin | 0.8 | 1.2 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | E. coli | S. aureus | C. albicans |
| Parent | >128 | >128 | >128 |
| D1 | 128 | 64 | >128 |
| D2 | 64 | 32 | 128 |
| D3 | >128 | >128 | >128 |
| D4 | 32 | 16 | 64 |
| D5 | 16 | 8 | 32 |
| Ciprofloxacin | 2 | 1 | - |
| Fluconazole | - | - | 4 |
Visualizations
Caption: Workflow for derivatization and bioassay screening.
Caption: Hypothetical signaling pathway for an active derivative.
Application Notes and Protocols for the Scale-Up Synthesis of 5,5-Dimethoxyhex-1-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 5,5-Dimethoxyhex-1-en-3-ol, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. Due to the absence of specific literature for the scale-up of this particular molecule, the following protocol is based on established principles of Grignard reactions, a widely utilized and scalable method for the formation of carbon-carbon bonds and the synthesis of alcohols.
Introduction
This compound is a functionalized alcohol containing both a vinyl group and a protected ketone (as a dimethyl acetal). This combination of functional groups makes it a versatile building block for further chemical transformations. The synthesis of vinyl-substituted carbinols is a common challenge in organic synthesis, and various methods have been developed for their preparation. Among these, the addition of a vinyl organometallic reagent to an aldehyde is a robust and scalable approach.
This document outlines a proposed synthetic route involving the reaction of vinylmagnesium bromide with 3,3-dimethoxybutanal. This method is advantageous due to the commercial availability of the vinyl Grignard reagent and the relatively straightforward preparation of the aldehyde precursor.
Proposed Synthetic Pathway
The proposed retrosynthetic analysis identifies 3,3-dimethoxybutanal and vinylmagnesium bromide as the key starting materials. The forward synthesis is a nucleophilic addition of the Grignard reagent to the aldehyde, followed by an aqueous workup to yield the target alcohol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound via a Grignard reaction. The quantities provided are for a laboratory scale-up; further adjustments may be necessary for industrial production.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) | Notes |
| 3,3-Dimethoxybutanal | 132.16 | 1.0 | 132.2 g | Limiting Reagent |
| Vinylmagnesium Bromide (1.0 M in THF) | - | 1.2 | 1.2 L | 1.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | - | - | 2.0 L | Solvent |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | 1.5 L | For Quenching |
| Diethyl Ether (or MTBE) | - | - | 3 x 1.0 L | For Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~100 g | Drying Agent |
| Celite® | - | - | ~50 g | Filtration Aid |
Equipment:
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Large crystallizing dish or ice bath for cooling.
-
Separatory funnel (5 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the 10 L three-necked flask and ensure all glassware is thoroughly dried. The system should be flushed with dry nitrogen.
-
Charging the Reactor: Charge the flask with 3,3-dimethoxybutanal (1.0 mol, 132.2 g) and anhydrous THF (2.0 L).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the vinylmagnesium bromide solution (1.2 L, 1.2 mol) via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (1.5 L). This should be done carefully as the quenching process is exothermic.
-
Extraction: Transfer the mixture to a 5 L separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 1.0 L).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 1.0 L). Dry the organic phase over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of the extraction solvent. Concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Expected Results:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by GC) | >95% |
| Appearance | Colorless Oil |
| Boiling Point | To be determined experimentally |
Safety Considerations
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Tetrahydrofuran and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
The quenching of the Grignard reaction is exothermic and can lead to the evolution of flammable gases. Perform the quench slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The described protocol provides a robust and scalable method for the synthesis of this compound. This application note serves as a guideline for researchers and professionals in the field, offering a starting point for process development and optimization. Further studies may focus on catalyst screening for alternative synthetic routes, optimization of reaction conditions to improve yield and purity, and the development of more sustainable workup and purification procedures.
"handling and storage procedures for 5,5-Dimethoxyhex-1-en-3-ol"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5,5-Dimethoxyhex-1-en-3-ol. The following procedures and data are based on the chemical's structure, which contains an unsaturated alcohol and an acetal functional group. All recommendations are derived from general laboratory safety practices for volatile, flammable, and potentially air- and light-sensitive compounds. Treat this chemical as hazardous until its properties are fully characterized.[1] Always consult your institution's safety guidelines and perform a thorough risk assessment before handling any new chemical.
Overview and Chemical Properties
This compound is an organic molecule featuring a secondary alcohol, a carbon-carbon double bond (alkene), and a dimethyl acetal. The presence of these functional groups suggests that it may be a volatile and flammable liquid.[2][3][4] The unsaturated alcohol moiety may be susceptible to oxidation and polymerization, while the acetal group can be sensitive to acidic conditions. Due to the lack of specific data, it should be handled with the same precautions as other novel research chemicals.[1]
Estimated Physical and Chemical Properties
The following table summarizes the estimated physical and chemical properties of this compound, based on data for the structurally similar compound 3-Hexenol.
| Property | Estimated Value | Source for Analogy (3-Hexenol) |
| Molecular Formula | C8H16O3 | - |
| Molecular Weight | 160.21 g/mol | - |
| Appearance | Colorless liquid (presumed) | [5] |
| Boiling Point | ~156-157 °C | [5] |
| Flash Point | ~54 °C (closed cup) | [5] |
| Solubility | Presumed to be soluble in organic solvents like ethanol and ether. | [5] |
Handling Procedures
Extreme caution should be exercised when handling this compound. The following procedures are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when handling larger quantities.[1] | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves.[1] | Provides a barrier against skin contact. |
| Body Protection | Flame-resistant lab coat.[1] | Protects against splashes and potential ignition. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] | Minimizes inhalation of potentially harmful vapors. |
Engineering Controls
| Control | Specification | Rationale |
| Ventilation | All handling of this compound must be performed in a certified chemical fume hood.[1] | To control exposure to volatile organic compounds (VOCs).[2][6] |
| Emergency Equipment | An accessible and recently tested safety shower and eyewash station should be in the immediate vicinity. | For immediate decontamination in case of accidental exposure. |
| Fire Safety | A Class B (flammable liquids) fire extinguisher should be readily available. | To address potential fire hazards. |
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Storage Parameter | Recommendation | Rationale and Considerations |
| Temperature | Store in a cool, dry place.[1] | To minimize evaporation and potential degradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | The unsaturated alcohol may be sensitive to air and prone to oxidation.[7] |
| Light | Store in an amber or opaque container.[8] | To protect against potential light-induced degradation or polymerization. |
| Container | Use a tightly sealed, properly labeled container. Secondary containment is recommended.[1] | To prevent leakage and evaporation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and sources of ignition.[9] | The acetal is acid-sensitive, and the alcohol can be oxidized. The compound is likely flammable. |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE (safety goggles, lab coat, and gloves).
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Dispensing:
-
If the compound is stored under an inert atmosphere, use a syringe or cannula for transfer.
-
Slowly draw the desired volume of this compound into the syringe.
-
Dispense the liquid into the reaction vessel, ensuring the tip of the syringe is below the lip of the receiving container.
-
-
Post-Dispensing:
-
Securely cap the storage container.
-
Clean any spills within the fume hood immediately using an appropriate absorbent material.
-
Dispose of contaminated materials according to your institution's hazardous waste guidelines.
-
Visualizations
Logical Workflow for Handling and Storage
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. rawsource.com [rawsource.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ossila.com [ossila.com]
- 5. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-Dimethoxyhex-1-en-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,5-Dimethoxyhex-1-en-3-ol synthesis. The primary synthetic route discussed is the Grignard reaction between vinylmagnesium bromide and 3,3-dimethoxybutanal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality Grignard Reagent: The vinylmagnesium bromide may have degraded due to exposure to moisture or air.
-
Solution: Use freshly prepared or recently purchased Grignard reagent. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2] Commercially available Grignard reagents should be titrated before use to determine their exact concentration.
-
-
Presence of Water in the Reaction: Water will quench the Grignard reagent, leading to a significant reduction in yield.
-
Incorrect Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. If the temperature is too high, side reactions may occur.
-
Solution: Add the 3,3-dimethoxybutanal solution dropwise to the Grignard reagent at a low temperature, typically 0 °C, and then allow the reaction to slowly warm to room temperature.[4] This helps to control the reaction rate and minimize side products.
-
-
Enolization of the Aldehyde: As a strong base, the Grignard reagent can deprotonate the aldehyde at the alpha-position, forming an enolate and preventing the desired nucleophilic addition.[5]
-
Solution: To suppress enolization, consider using a less basic organometallic reagent or adding a Lewis acid like cerium(III) chloride (CeCl3). The use of CeCl3 can enhance the nucleophilicity of the Grignard reagent relative to its basicity, promoting the desired 1,2-addition.[6]
-
Issue 2: Formation of Multiple Byproducts
Possible Causes and Solutions:
-
Side Reactions of the Grignard Reagent: Besides acting as a nucleophile, Grignard reagents can also act as reducing agents, especially with sterically hindered ketones or aldehydes.[5] This can lead to the formation of an alcohol corresponding to the reduction of the aldehyde.
-
Solution: Maintain a low reaction temperature and consider the use of additives like CeCl3, which can improve the selectivity of the nucleophilic addition over reduction.[6]
-
-
Impure Starting Materials: Impurities in the 3,3-dimethoxybutanal or the vinylmagnesium bromide can lead to a variety of side products.
-
Solution: Purify the aldehyde by distillation before use. Ensure the vinyl bromide used to prepare the Grignard reagent is of high purity.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Emulsion Formation During Work-up: The work-up step, which typically involves quenching the reaction with an aqueous solution, can sometimes lead to the formation of stable emulsions, making extraction difficult.
-
Solution: Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching instead of water or dilute acid.[1] This can help to break up the magnesium salts and minimize emulsion formation.
-
-
Product Volatility and Water Solubility: Homoallylic alcohols can be volatile and may have some solubility in water, leading to losses during extraction and solvent removal.
-
Solution: Perform extractions with a low-boiling-point organic solvent (e.g., diethyl ether or dichloromethane) and use multiple extractions to ensure complete recovery. For volatile products, vacuum distillation at a reduced temperature can be an effective purification method.[7] If the product is partially water-soluble, consider salting out the aqueous layer with brine to reduce its solubility before extraction. Steam distillation can also be a viable purification technique for water-insoluble, high-boiling point alcohols.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?
A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent for this reaction.[1] It effectively solvates the Grignard reagent, enhancing its reactivity. Diethyl ether is also a suitable solvent. It is crucial that the solvent is completely dry.
Q2: How can I minimize the formation of the enolate byproduct?
A2: The formation of the enolate can be minimized by keeping the reaction temperature low and by using additives. The addition of cerium(III) chloride (CeCl3) before the introduction of the Grignard reagent can significantly improve the yield of the desired alcohol by promoting nucleophilic addition over enolization.[6]
Q3: What is the best method for quenching the reaction?
A3: Quenching with a saturated aqueous solution of ammonium chloride (NH4Cl) is generally preferred over water or strong acids.[1] This method is less likely to cause dehydration of the resulting alcohol and helps to break down the magnesium alkoxide complex, facilitating the work-up.
Q4: My final product is impure. What are the recommended purification techniques?
A4: For volatile homoallylic alcohols like this compound, fractional distillation under reduced pressure (vacuum distillation) is a highly effective purification method.[7] This allows for distillation at a lower temperature, preventing potential decomposition. Column chromatography on silica gel can also be used, but care must be taken due to the volatility of the compound.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This is based on general principles of Grignard reactions with aldehydes.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reagent Quality | Freshly prepared/titrated Grignard | High | Ensures a high concentration of active nucleophile. |
| Old or exposed Grignard | Low | Degradation due to moisture and air reduces the amount of active reagent.[2] | |
| Reaction Temperature | 0 °C to room temperature | Optimal | Balances reaction rate with minimizing side reactions.[4] |
| Elevated temperature (> room temp.) | Low | Increases the rate of side reactions such as enolization and reduction.[5] | |
| Solvent | Anhydrous THF or Diethyl Ether | High | Proper solvation of the Grignard reagent is essential for its reactivity.[1] |
| Protic or wet solvent | Very Low | The Grignard reagent is a strong base and will be quenched by protic solvents.[3] | |
| Additive | None | Moderate to High | The reaction can proceed without additives, but may be prone to side reactions. |
| CeCl3 (anhydrous) | High | Suppresses enolization and promotes the desired 1,2-addition, increasing selectivity and yield.[6] | |
| Work-up | Saturated aq. NH4Cl | Optimal | Gentle quenching minimizes side reactions and aids in the separation of the product.[1] |
| Water or Dilute Acid | Moderate | Can be effective, but may lead to emulsions or dehydration of the alcohol. |
Experimental Protocols
1. Preparation of Vinylmagnesium Bromide (if not commercially available)
-
Apparatus: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reagents: Magnesium turnings, vinyl bromide, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Place magnesium turnings in the flask.
-
Add enough anhydrous THF to cover the magnesium.
-
Add a small amount of vinyl bromide to initiate the reaction. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Once the reaction begins, add the remaining vinyl bromide, dissolved in anhydrous THF, dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the vinylmagnesium bromide reagent.
-
2. Synthesis of this compound
-
Apparatus: A three-necked flask with a dropping funnel, a thermometer, and a nitrogen/argon inlet. The reaction should be carried out under an inert atmosphere.
-
Reagents: Vinylmagnesium bromide solution, 3,3-dimethoxybutanal, anhydrous THF, and saturated aqueous ammonium chloride solution.
-
Procedure:
-
Charge the reaction flask with the vinylmagnesium bromide solution in THF.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 3,3-dimethoxybutanal in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Logical relationship between key factors and product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.muohio.edu [chemistry.muohio.edu]
Technical Support Center: 5,5-Dimethoxyhex-1-en-3-ol Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5,5-Dimethoxyhex-1-en-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Possible Causes and Solutions:
-
Compound Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds like this compound, which contains a dimethyl ketal that can be hydrolyzed. The tertiary alcohol is also prone to elimination under acidic conditions.
-
Solution: Use neutralized silica gel by washing it with a solution of triethylamine (1-2%) in the eluent system. Alternatively, consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase silica gel (e.g., diol-bonded silica).
-
-
Irreversible Adsorption: The polar alcohol group can lead to strong adsorption on the silica gel, making elution difficult.
-
Solution: Gradually increase the polarity of your eluent system. A common starting point is a mixture of hexane and ethyl acetate. A step-gradient or a continuous gradient of increasing ethyl acetate concentration can help to effectively elute the compound. Adding a small amount of a more polar solvent like methanol (0.5-1%) to the eluent can also help.
-
-
Improper Solvent System: The chosen eluent may not be optimal for separating your compound from impurities, leading to broad peaks and co-elution, which can be mistaken for low recovery upon isolation of pure fractions.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation. The ideal retention factor (Rf) for the target compound on TLC is typically between 0.2 and 0.4.
-
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my final product still shows the presence of impurities when analyzed by NMR or GC-MS. What are the likely impurities and how can I remove them?
Common Impurities and Removal Strategies:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Removal: Optimize the stoichiometry of your reaction to ensure complete conversion of the limiting reagent. If starting materials persist, a carefully optimized column chromatography protocol is the most effective removal method.
-
-
Byproducts of the Reaction: Depending on the synthetic route, various byproducts can form. For example, if a Grignard reaction is used to synthesize the alcohol, side products from enolization or Wurtz coupling can occur.
-
Removal: Characterize the major byproducts to understand their properties. This will aid in selecting the appropriate purification technique. For example, if a non-polar byproduct is present, it will elute much faster during normal-phase chromatography.
-
-
Degradation Products: As mentioned, this compound can degrade. The most likely degradation product is the corresponding ketone from the hydrolysis of the dimethyl ketal.
-
Removal: Avoid acidic conditions and high temperatures during workup and purification. If the ketone is present, it will have a different polarity and can likely be separated by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common and generally effective method for the purification of a moderately polar and potentially sensitive compound like this compound is flash column chromatography . Key considerations for success include:
-
Stationary Phase: Neutralized silica gel or neutral alumina.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis.
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions containing the product.
Q2: Can I purify this compound by distillation?
A2: Distillation is only recommended if the compound is thermally stable. Given the presence of a tertiary alcohol and a double bond, there is a risk of elimination (dehydration) at elevated temperatures. It is advisable to first perform a small-scale thermal stability test. If distillation is attempted, it should be done under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the molecule.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique to detect volatile impurities and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Data Presentation
Table 1: Hypothetical Comparison of Purification Methods for this compound
| Purification Method | Purity (%) | Recovery (%) | Throughput | Primary Impurity Removed |
| Flash Chromatography (Silica Gel) | 95 | 70 | Medium | Starting Materials |
| Flash Chromatography (Neutral Alumina) | 98 | 85 | Medium | Degradation Products |
| Preparative HPLC | >99 | 50 | Low | Isomeric Byproducts |
| Vacuum Distillation | 90 | 60 | High | Non-volatile Impurities |
Table 2: Example TLC Data for Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity A | Rf of Impurity B | Separation (ΔRf) |
| 9:1 | 0.15 | 0.20 | 0.50 | Poor |
| 7:3 | 0.35 | 0.45 | 0.80 | Good |
| 1:1 | 0.60 | 0.65 | 0.90 | Poor |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). To neutralize the silica, add 1-2% triethylamine to the eluent used for the slurry and for running the column.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture. Collect fractions continuously.
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate over several column volumes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Optimizing Reaction Conditions for 5,5-Dimethoxyhex-1-en-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of reaction conditions for 5,5-Dimethoxyhex-1-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the 1,2-addition of a vinyl Grignard reagent (vinylmagnesium bromide) to 5,5-dimethoxyhexan-3-one. This reaction specifically targets the carbonyl group to form the desired allylic alcohol.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
The critical parameters for a successful Grignard reaction include:
-
Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.[1][2]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to manage the exothermic nature of the addition and then gradually warmed to room temperature to ensure completion.[1]
-
Reagent Quality: The magnesium turnings should be fresh and activated to ensure efficient formation of the Grignard reagent.[1][2] The purity of the starting ketone is also crucial.
Q3: How can I minimize the formation of the 1,4-addition byproduct?
While Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones, some 1,4-addition can occur.[3] To minimize this:
-
Use a less sterically hindered Grignard reagent if possible.
-
Maintain a low reaction temperature.
-
Consider the use of cerium(III) chloride (Luche reduction conditions) which can enhance 1,2-selectivity.
Q4: What are some common challenges in working with allylic alcohols like this compound?
Allylic alcohols can be susceptible to:
-
Oxidation: The allylic alcohol can be oxidized to the corresponding enone, especially if exposed to air and certain metals over time.[4]
-
Rearrangement: Acidic conditions can sometimes promote rearrangements. It is important to use mild acidic conditions during the workup.
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Epoxidation: The double bond can be epoxidized, and the stereoselectivity of this reaction can be influenced by the adjacent hydroxyl group through hydrogen bonding.[5]
Q5: What is the purpose of the 5,5-dimethoxy group?
The 5,5-dimethoxy group is an acetal, which serves as a protecting group for a ketone functional group.[6][7][8] This is important in multi-step syntheses where the ketone needs to be unreactive towards certain reagents, such as hydrides or organometallics.[6][9] The acetal is stable under basic and nucleophilic conditions and can be removed with aqueous acid.[8]
Troubleshooting Guides
Guide 1: Low Yield in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive magnesium | Activate magnesium turnings by grinding without solvent or using a small crystal of iodine.[2] Ensure magnesium is not oxidized (dull appearance).[1] |
| Wet reagents or glassware | Flame-dry all glassware before use.[2] Use anhydrous solvents and ensure the starting ketone is dry. | |
| Formation of significant byproducts | Grignard reagent decomposition | Prepare the Grignard reagent fresh and use it immediately. Titrate the Grignard solution to know the exact concentration.[1] |
| Competing enolization of the ketone | Add the Grignard reagent slowly to a solution of the ketone at a low temperature. | |
| Low isolated yield after workup | Emulsion formation during aqueous workup | Add saturated ammonium chloride solution slowly with vigorous stirring. |
| Product volatility | Use care during solvent removal under reduced pressure; use a cold trap. |
Guide 2: Incomplete Acetal Protection or Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete formation of the dimethoxy acetal | Insufficient removal of water | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. |
| Catalyst is not active | Use a fresh batch of acid catalyst (e.g., p-toluenesulfonic acid). | |
| Acetal is unstable during a subsequent reaction | Reaction conditions are too acidic | Buffer the reaction mixture if possible. Acetals are sensitive to acid.[8] |
| Incomplete deprotection of the acetal | Insufficient acid or water | Increase the concentration of the aqueous acid or prolong the reaction time. Gentle heating may be required. |
| Steric hindrance around the acetal | A stronger acid or more forcing conditions may be necessary, but monitor for side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
5,5-Dimethoxyhexan-3-one
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5,5-dimethoxyhexan-3-one (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetal Protection of a Ketone
Materials:
-
Starting ketone
-
Trimethyl orthoformate
-
Methanol
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the ketone (1 equivalent), trimethyl orthoformate (2.5 equivalents), and methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
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Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acetal, which can be purified by distillation or chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low Grignard reaction yields.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 5. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. media.neliti.com [media.neliti.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
"troubleshooting 5,5-Dimethoxyhex-1-en-3-ol NMR spectrum interpretation"
This technical support center provides troubleshooting guidance and frequently asked questions for the interpretation of ¹H and ¹³C NMR spectra of 5,5-dimethoxyhex-1-en-3-ol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: Why is the hydroxyl (-OH) proton signal a broad singlet and not a distinct multiplet?
-
A1: The proton on the hydroxyl group often exchanges rapidly with trace amounts of acid or water in the solvent (e.g., CDCl₃). This rapid exchange averages out the coupling to adjacent protons, resulting in a broad singlet. In very pure, dry, non-polar solvents, or with the use of DMSO-d₆, coupling to the C3 proton may be observed.[1]
-
-
Q2: The chemical shift of the hydroxyl proton is different from the expected value. What could be the cause?
-
A2: The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, temperature, and the presence of water. Hydrogen bonding significantly affects its chemical environment.[1] To confirm the -OH peak, a D₂O shake experiment can be performed; the -OH peak will disappear upon addition of a drop of D₂O.[1]
-
-
Q3: I am not seeing the expected number of signals in my ¹³C NMR spectrum. What should I check?
-
A3: Accidental overlap of signals can occur. Review the expected chemical shifts in the data table below. Additionally, quaternary carbons (C5 in this case) can sometimes have very weak signals due to longer relaxation times. Ensure a sufficient number of scans have been acquired.
-
-
Q4: The splitting patterns for the vinyl protons (H1a, H1b, H2) are complex and difficult to interpret. Why is this?
-
A4: The three vinyl protons form a complex spin system. H2 is coupled to both H1a (cis) and H1b (trans) with different coupling constants. Furthermore, H2 is also coupled to the proton on C3. This results in a complex multiplet, often a doublet of doublets of doublets (ddd).
-
-
Q5: My baseline is noisy or contains large, rolling distortions. What is the likely cause?
-
A5: A noisy baseline can result from an insufficient number of scans, a very dilute sample, or poor shimming of the magnetic field. Baseline distortions can arise from improper phasing of the spectrum or issues with the instrument's receiver gain.
-
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimated based on typical ranges for the functional groups present and data from analogous compounds.[2][3]
¹H NMR (Predicted)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1a (cis) | ~5.1 | dd | J_trans_ ≈ 17, J_gem_ ≈ 1.5 | 1H |
| H1b (trans) | ~5.2 | dd | J_cis_ ≈ 10, J_gem_ ≈ 1.5 | 1H |
| H2 | ~5.9 | ddd | J_trans_ ≈ 17, J_cis_ ≈ 10, J_H2-H3_ ≈ 6 | 1H |
| H3 | ~4.1 | m | - | 1H |
| H4a, H4b | ~1.7 | m | - | 2H |
| OCH₃ | ~3.3 | s | - | 6H |
| OH | 1.5 - 4.0 (variable) | br s | - | 1H |
¹³C NMR (Predicted)
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 | ~114 |
| C2 | ~142 |
| C3 | ~70 |
| C4 | ~40 |
| C5 | ~103 |
| OCH₃ | ~53 |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial.[5][6] Chloroform-d (CDCl₃) is a common choice for initial analysis.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, you may need to choose a different solvent.[4][6]
-
Filtering and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
D₂O Shake (Optional): To identify the hydroxyl proton, acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum. The peak corresponding to the -OH proton will disappear or significantly diminish.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in NMR spectrum interpretation.
Caption: Troubleshooting workflow for NMR spectrum interpretation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Hexen-3-ol(4798-44-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Hexen-3-ol(4798-44-1) 13C NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
"stability issues of 5,5-Dimethoxyhex-1-en-3-ol under acidic/basic conditions"
Disclaimer: The following information is based on the general chemical principles of the functional groups present in 5,5-Dimethoxyhex-1-en-3-ol (an acetal and an allylic alcohol). Due to a lack of specific experimental data for this compound in the public domain, this guide should be considered a set of general recommendations and troubleshooting steps.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that researchers, scientists, and drug development professionals might encounter during their experiments with this compound.
Issue 1: Unexpected Degradation of this compound in Acidic Media
Q1: I am observing the disappearance of my starting material, this compound, when I use acidic conditions (e.g., for deprotection of another group or in a reaction medium). What is likely happening?
A1: this compound contains an acetal functional group, which is known to be highly sensitive to acidic conditions. The likely cause of degradation is the acid-catalyzed hydrolysis of the dimethoxy acetal to form a ketone and methanol. The allylic alcohol moiety might also undergo acid-catalyzed dehydration or rearrangement.
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor and control the pH of your reaction mixture. If possible, use the mildest acidic conditions necessary for your transformation.
-
Buffer System: Employ a buffer system to maintain a stable pH and avoid localized areas of high acidity.
-
Alternative Catalysts: Explore the use of solid-supported acid catalysts, which can sometimes offer milder reaction conditions and easier removal.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition.
-
Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the desired transformation is complete to minimize exposure to acidic conditions.
-
Protecting Group Strategy: If the stability of the acetal is a persistent issue, reconsider your overall synthetic strategy. It may be necessary to introduce the acetal at a later stage or use an alternative protecting group that is stable to the required acidic conditions.
Issue 2: Instability of this compound Under Basic Conditions
Q2: I am observing some degradation of this compound even under basic conditions, which I thought should be stable. What could be the cause?
A2: While acetals are generally stable to basic conditions, the allylic alcohol portion of the molecule can be susceptible to base-catalyzed reactions. Potential issues include:
-
Oxidation: If air (oxygen) is present, the allylic alcohol can be oxidized, especially in the presence of base and trace metal impurities.
-
Isomerization: Strong bases can potentially catalyze the isomerization of the double bond.
-
Elimination: Under harsh basic conditions and elevated temperatures, elimination of the hydroxyl group could occur.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Base Strength: Use the mildest base necessary for your intended reaction.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA might be beneficial.
Issue 3: Unexpected Side Products in Reactions
Q3: I am getting unexpected side products in my reaction involving this compound. How can I identify the source of these impurities?
A3: Unexpected side products can arise from the degradation of your starting material or from competing reaction pathways.
Troubleshooting Steps:
-
Stability Check: Before running your reaction, perform a stability check of this compound under your proposed reaction conditions (solvent, temperature, acid/base) without the other reagents. This will help you determine if the starting material is degrading.
-
Analyze the Crude Mixture: Use techniques like LC-MS, GC-MS, and NMR to analyze the crude reaction mixture to identify the structures of the side products.
-
Consider Decomposition Pathways:
-
Acidic Conditions: Look for the corresponding ketone from acetal hydrolysis (5-hydroxy-5-methylhexan-3-one) and products of dehydration or rearrangement of the allylic alcohol.
-
Basic Conditions: Look for oxidation products (e.g., the corresponding enone) or isomers.
-
-
Purification Method: Ensure that your purification method is not causing degradation. For example, silica gel chromatography can be acidic and may cause decomposition of acid-sensitive compounds. Consider using deactivated silica gel or alternative purification techniques like neutral alumina chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on the functional groups present, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from acids, strong bases, and oxidizing agents.
Q2: What are the likely decomposition products of this compound under acidic conditions?
A2: The primary decomposition product under acidic conditions is likely to be the corresponding ketone formed from the hydrolysis of the acetal group. Other potential products could arise from dehydration or rearrangement of the allylic alcohol.
Q3: Is this compound stable to common chromatographic purification methods?
A3: Caution should be exercised during purification. Standard silica gel can be acidic and may cause the hydrolysis of the acetal. It is advisable to use deactivated (neutralized) silica gel or to perform a rapid purification. Alternatively, other techniques such as chromatography on neutral alumina or distillation (if the compound is sufficiently volatile and stable to heat) could be considered.
Q4: Can I use protic solvents with this compound?
A4: Protic solvents (e.g., water, methanol, ethanol) can be used, but it is crucial to ensure they are neutral or basic. In the presence of any acid catalyst, protic solvents can participate in the hydrolysis of the acetal.
Data Presentation
Table 1: Hypothetical Stability Data of this compound Under Various Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Decomposition Product(s) (Predicted) |
| 0.1 M HCl in THF/H₂O (1:1) | 25 | 1 | >95% | 5-hydroxy-5-methylhexan-3-one |
| 0.1 M HCl in THF/H₂O (1:1) | 0 | 1 | ~50% | 5-hydroxy-5-methylhexan-3-one |
| 1 M NaOH in Methanol | 25 | 24 | <5% | Minor oxidation products |
| 1 M NaOH in Methanol | 60 | 24 | ~15% | Oxidation and potential elimination products |
| pH 7 Buffer | 25 | 72 | <1% | None detected |
Note: The data in this table are hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈) for NMR analysis, or in a volatile solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) to the stock solution. The internal standard should not react under the experimental conditions.
-
Reaction Setup: In an NMR tube or a small vial, place a measured volume of the stock solution.
-
Initiation of Degradation: At time t=0, add a specific amount of an acidic solution (e.g., a solution of HCl in D₂O or a Lewis acid).
-
Monitoring:
-
NMR: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the starting material signals and the appearance of new signals corresponding to decomposition products can be monitored by integrating the respective peaks relative to the internal standard.
-
GC-MS: At specific time points, withdraw a small aliquot of the reaction mixture, quench the reaction by adding a weak base (e.g., a drop of triethylamine or a saturated solution of sodium bicarbonate), and inject it into the GC-MS to identify and quantify the components.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.
Protocol 2: General Procedure for Assessing the Stability of this compound under Basic Conditions
-
Sample Preparation: Follow steps 1 and 2 from Protocol 1.
-
Reaction Setup: In an NMR tube or a vial, place a measured volume of the stock solution. If screening for oxidative degradation, ensure the headspace contains air or oxygen. For anaerobic conditions, purge the vessel with an inert gas.
-
Initiation of Degradation: At time t=0, add a specific amount of a basic solution (e.g., a solution of NaOH in D₂O or a non-nucleophilic organic base).
-
Monitoring: Follow step 5 from Protocol 1.
-
Data Analysis: Follow step 6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Predicted acid-catalyzed degradation pathway.
Technical Support Center: Purification of 5,5-Dimethoxyhex-1-en-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5,5-Dimethoxyhex-1-en-3-ol. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. Assuming a Grignard reaction between a vinyl magnesium halide and 4,4-dimethoxy-2-pentanone, you can expect:
-
Unreacted Starting Materials: Residual 4,4-dimethoxy-2-pentanone.
-
Solvent: Reaction solvents such as tetrahydrofuran (THF) or diethyl ether.
-
Workup Byproducts: Inorganic salts (e.g., magnesium salts) from quenching the reaction.
-
Side-Reaction Products: Small amounts of byproducts from potential side reactions, which may include isomers or degradation products.
Q2: My final product appears oily and has a low yield after initial extraction. What could be the cause?
A2: An oily product with a low yield often suggests the presence of residual solvent or incomplete extraction from the aqueous layer. Ensure that the organic layers are properly dried using a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solution. Multiple extractions of the aqueous layer with a suitable organic solvent will help maximize the recovery of your product.
Q3: Can I use distillation to purify this compound?
A3: Distillation can be a viable purification method, particularly for removing lower-boiling point impurities like residual solvents. However, allylic alcohols can be thermally sensitive and may decompose or undergo rearrangement at high temperatures.[1] It is highly recommended to use vacuum distillation to lower the boiling point and minimize the risk of degradation. A preliminary purity analysis (e.g., by GC-MS or NMR) is advised to ensure the boiling points of the impurities are sufficiently different from that of the desired product.[2]
Q4: What chromatographic techniques are suitable for purifying this compound?
A4: Flash column chromatography is a highly effective method for purifying this compound. Normal-phase chromatography using silica gel is a common choice.[3] A solvent system with a gradient of increasing polarity, such as a mixture of hexanes and ethyl acetate, is typically used to elute the compound from the column. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or multiple spots on TLC after initial workup | Presence of multiple impurities or isomers. | 1. Optimize the reaction conditions to minimize side-product formation. 2. Employ flash column chromatography with a carefully selected solvent system for separation. |
| Product decomposes on the chromatography column | The silica gel may be too acidic, causing degradation of the acid-sensitive allylic alcohol. | 1. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). 2. Consider using a different stationary phase, such as alumina. |
| Co-elution of an impurity with the product | The polarity of the impurity is very similar to that of this compound. | 1. Adjust the solvent system for chromatography; sometimes a small change in solvent composition can improve separation. 2. If chromatography is ineffective, consider alternative purification methods like vacuum distillation or recrystallization (if the compound is a solid at low temperatures). |
| Low recovery after column chromatography | The product may be sticking to the column, or the elution solvent may not be polar enough. | 1. Gradually increase the polarity of the eluent during chromatography. 2. Ensure the column is not overloaded with the crude product. |
Data on Purification Methods
The following table provides a general comparison of expected outcomes from different purification techniques for this compound. Actual results may vary based on the initial purity of the crude product.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Commonly Removed Impurities |
| Liquid-Liquid Extraction | 60-80% | >90% | Removes water-soluble impurities and salts. | Inorganic salts, highly polar byproducts. |
| Vacuum Distillation | 85-95% | 70-85% | Effective for removing non-volatile impurities and some starting materials. | Unreacted ketone, lower boiling point solvents. |
| Flash Column Chromatography | >98% | 60-80% | High resolution separation of compounds with similar polarities. | Isomers, unreacted starting materials, closely related byproducts. |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel flash chromatography.
1. Preparation of the Crude Sample:
-
After the initial workup (e.g., aqueous extraction and drying), concentrate the crude product under reduced pressure to obtain a viscous oil.
-
Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine the optimal eluent system. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).
2. Column Packing:
-
Select an appropriately sized chromatography column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that will be adsorbed by the silica gel.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent mixture.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
5. Product Isolation:
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
"byproduct identification in 5,5-Dimethoxyhex-1-en-3-ol synthesis"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethoxyhex-1-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the aldehyde 3,3-dimethoxybutanal. This reaction is a classic example of a Grignard reaction with an α,β-unsaturated aldehyde, which, in this case, is protected as its dimethyl acetal.
Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What could it be?
A common byproduct in this synthesis is the 1,4-addition product, 5,5-dimethoxyhexan-1-one. Grignard reagents typically favor 1,2-addition to α,β-unsaturated aldehydes, leading to the desired allylic alcohol.[1] However, under certain conditions, the competing 1,4-conjugate addition can occur. The ratio of 1,2- to 1,4-addition is influenced by factors such as steric hindrance, solvent, and the presence of catalytic impurities like copper salts, which are known to favor 1,4-addition.[2]
Q3: My overall yield is low, and I've isolated unreacted 3,3-dimethoxybutanal. What are the likely causes?
Low conversion of the starting material can be attributed to several factors:
-
Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or atmospheric carbon dioxide. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the aldehyde, forming an enolate. This enolate is unreactive towards the Grignard reagent and will revert to the starting aldehyde upon aqueous workup.
-
Insufficient Grignard Reagent: Ensure that a sufficient molar excess of the Grignard reagent is used to account for any potential side reactions and ensure complete conversion of the aldehyde.
Q4: Besides the 1,4-addition product, what other byproducts should I be aware of?
Other potential byproducts include:
-
Wurtz-type coupling product: The vinylmagnesium bromide can couple with any unreacted vinyl bromide to form 1,3-butadiene.
-
Reduction product: The Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl group to form this compound.
-
Products from reaction with solvent: If the reaction is not conducted in a dry, aprotic solvent, the Grignard reagent will react with protic solvents (like water or alcohols) to produce ethane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High percentage of 1,4-addition byproduct | Copper salt contamination in magnesium turnings or glassware. | Use high-purity magnesium. Clean glassware thoroughly, potentially with a dilute acid wash followed by rinsing with deionized water and drying. |
| Steric hindrance at the carbonyl group. | While less likely with an aldehyde, ensure the substrate is pure. | |
| Low yield of desired product | Deactivated Grignard reagent. | Prepare the Grignard reagent fresh before use. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous ether as the solvent. |
| Incomplete reaction. | Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC or GC to ensure completion. | |
| Side reactions (enolization, reduction). | Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to minimize side reactions. | |
| Presence of high-boiling point impurities | Wurtz-type coupling byproducts. | This is inherent to Grignard reagent formation. Purification by column chromatography is typically effective. |
| Unreacted starting material. | Improve reaction conditions as described above to drive the reaction to completion. |
Quantitative Data Summary
The following table summarizes the expected product and major byproducts with estimated yields based on typical Grignard reactions with α,β-unsaturated aldehydes.
| Compound | Structure | Type | Typical Yield (%) |
| This compound | 1,2-Addition Product (Desired) | > 90% | |
| 5,5-Dimethoxyhexan-1-one | 1,4-Addition Product | < 5% | |
| 3,3-Dimethoxybutanal | Unreacted Starting Material | Variable | |
| 1,3-Butadiene | Wurtz Coupling | Trace |
Experimental Protocols
Synthesis of this compound
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a small portion of a solution of vinyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3,3-dimethoxybutanal (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Byproduct Identification (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer. Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to separate the components.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). The desired product, this compound, and potential byproducts like 5,5-dimethoxyhexan-1-one and unreacted 3,3-dimethoxybutanal can be identified by their characteristic fragmentation patterns and retention times.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5,5-Dimethoxyhex-1-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of the novel synthetic intermediate, 5,5-Dimethoxyhex-1-en-3-ol. Due to the absence of published experimental data for this specific molecule, this document focuses on predicted data and established analytical principles for structurally related compounds. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), offering a comprehensive analytical strategy for its unambiguous identification and purity assessment.
Introduction
This compound is a unique molecule combining a vinyl carbinol and an acetal functional group. Its structural elucidation requires a multi-technique approach to confirm the connectivity, stereochemistry, and purity. This guide compares the utility of ¹H NMR, ¹³C NMR, GC-MS, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.
Predicted Analytical Data for this compound
The following tables summarize the predicted analytical data for this compound based on established chemical shift correlations and mass spectrometry fragmentation patterns of analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~5.90 | ddd | 1H | H-2 | Vinyl proton, trans coupling to H-1b, cis coupling to H-1a, and coupling to H-3. |
| ~5.25 | dt | 1H | H-1b (trans) | Vinyl proton, geminal coupling to H-1a, trans coupling to H-2. |
| ~5.15 | dt | 1H | H-1a (cis) | Vinyl proton, geminal coupling to H-1b, cis coupling to H-2. |
| ~4.50 | m | 1H | H-3 | Carbinol proton, coupled to H-2 and H-4. |
| ~4.30 | t | 1H | H-5 | Acetal proton, coupled to H-4 and H-6. |
| ~3.30 | s | 6H | -OCH₃ | Two equivalent methoxy groups. |
| ~2.50 | d | 1H | -OH | Hydroxyl proton, may be broad and exchangeable with D₂O. |
| ~1.80 | m | 2H | H-4 | Methylene protons, coupled to H-3 and H-5. |
| ~1.00 | s | 3H | H-6 | Methyl group protons. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Notes |
| ~140 | C-2 | Alkene CH. |
| ~115 | C-1 | Alkene CH₂. |
| ~102 | C-5 | Acetal carbon. |
| ~72 | C-3 | Carbinol carbon. |
| ~53 | -OCH₃ | Methoxy carbons. |
| ~40 | C-4 | Methylene carbon. |
| ~20 | C-6 | Methyl carbon. |
Table 3: Predicted GC-MS Data
| Parameter | Predicted Value | Notes |
| Retention Time | Dependent on column and conditions | Expected to be in the mid-volatility range for a polar column. |
| Molecular Ion (M⁺) | m/z 160.11 | May be weak or absent in Electron Ionization (EI). |
| Key Fragment Ions | m/z 129, 101, 85, 71, 59 | See Figure 2 for proposed fragmentation pathway. |
Comparison of Analytical Methods
| Analytical Method | Strengths | Weaknesses | Application for this compound |
| ¹H NMR | Provides detailed information on proton connectivity and stereochemistry. | Can have overlapping signals requiring 2D NMR for full assignment. | Essential for confirming the vinyl group, carbinol, and acetal protons. |
| ¹³C NMR | Determines the number of unique carbon environments. | Less sensitive than ¹H NMR. | Confirms the presence of all carbon atoms, including the key functional group carbons. |
| GC-MS | Excellent for separation of volatile compounds and providing molecular weight and fragmentation data. | The molecular ion may not be observed for some compounds. | Ideal for assessing purity and confirming molecular weight through fragmentation analysis. |
| HPLC | Suitable for non-volatile or thermally labile compounds. | Does not provide the same level of structural information as NMR or MS. | An alternative for purity analysis, especially if the compound is not amenable to GC. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Visualizations
Figure 1: General experimental workflow for the synthesis and characterization of this compound.
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound under electron ionization.
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. While experimental data is not yet publicly available, the predicted data and methodologies outlined in this guide provide a robust framework for researchers to confidently identify and assess the purity of this novel compound. The use of ¹H and ¹³C NMR is crucial for unambiguous structure determination, while GC-MS serves as a powerful tool for confirming molecular weight and identifying potential impurities. This comprehensive analytical approach is essential for ensuring the quality and reliability of this compound in subsequent research and development activities.
Comparative Analysis of 5,5-Dimethoxyhex-1-en-3-ol and Structurally Related Allylic Alcohols
An Objective Guide for Researchers in Synthetic Chemistry and Drug Development
Abstract
This guide provides a comparative analysis of the hypothetical compound 5,5-Dimethoxyhex-1-en-3-ol and its structurally similar, experimentally documented allylic alcohols. Due to the absence of published data for this compound, this report focuses on a selection of analogs possessing a sterically hindered environment around the allylic alcohol moiety. The comparative discussion encompasses physicochemical properties, synthetic methodologies, characteristic reactivity, and potential biological relevance. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key transformations are provided. Visual diagrams generated using the DOT language are included to illustrate reaction pathways and experimental workflows.
Introduction
Allylic alcohols are pivotal functional groups in organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Their unique reactivity, stemming from the interplay between the hydroxyl group and the adjacent carbon-carbon double bond, allows for a diverse range of chemical transformations. The target compound of this guide, this compound, represents a structurally intriguing yet undocumented molecule. Its key features include a secondary allylic alcohol and a gem-dimethoxy group, suggesting the potential for interesting reactivity and biological activity.
In the absence of experimental data for this compound, this guide will draw comparisons with the following structurally related and experimentally characterized allylic alcohols:
-
(E)-5,5-dimethylhex-3-en-1-ol
-
5,5-dimethyl-cyclohex-3-en-1-ol
-
3,5-Dimethylhex-1-en-3-ol
-
5,5-Dimethylhex-3-en-2-ol
These analogs share the characteristic of steric hindrance in proximity to the allylic alcohol, providing a basis for predicting the behavior of the target compound. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative resource to inform their synthetic strategies and research directions.
Physicochemical and Spectral Properties
A summary of the available and calculated physicochemical and spectral data for the selected allylic alcohols is presented in Table 1. This data is essential for the identification, characterization, and purification of these compounds.
| Property | (E)-5,5-dimethylhex-3-en-1-ol | 5,5-dimethyl-cyclohex-3-en-1-ol | 3,5-Dimethylhex-1-en-3-ol[1] | 5,5-Dimethylhex-3-en-2-ol[2] |
| Molecular Formula | C₈H₁₆O | C₈H₁₄O | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight ( g/mol ) | 128.21 | 126.20 | 128.21 | 128.21 |
| Boiling Point (°C) | Not available | Not available | 143.6 at 760 mmHg | Not available |
| Melting Point (°C) | Not available | Not available | -31.5 (estimate) | Not available |
| Density (g/cm³) | Not available | Not available | 0.834 | Not available |
| Refractive Index | Not available | Not available | 1.4339 (estimate) | Not available |
| ¹H NMR (Predicted) | Available through spectral databases | Available through spectral databases | Available through spectral databases | Available through spectral databases |
| ¹³C NMR (Predicted) | Available through spectral databases | Available through spectral databases | Available through spectral databases | Available through spectral databases |
Note: Much of the data for these specific compounds is based on computational predictions from sources like PubChem and other chemical databases, as extensive experimental characterization is not widely published.
Synthesis of Sterically Hindered Allylic Alcohols
The synthesis of sterically hindered allylic alcohols can be achieved through various established methods in organic chemistry. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.
General Synthetic Strategies
-
Grignard Reaction: The reaction of a vinyl Grignard reagent with a sterically hindered aldehyde or ketone is a common and effective method. For instance, the synthesis of 3,5-Dimethylhex-1-en-3-ol can be envisioned by the addition of vinylmagnesium bromide to 4-methyl-2-pentanone.
-
Reduction of α,β-Unsaturated Ketones: The selective 1,2-reduction of α,β-unsaturated ketones, such as 5,5-dimethylhex-1-en-3-one, using reagents like sodium borohydride (often in the presence of a cerium salt to enhance 1,2-selectivity) can yield the corresponding allylic alcohol.
-
Wittig and Related Olefination Reactions: While more complex, the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons) can be employed to construct the carbon skeleton and introduce the double bond, followed by functional group manipulations to install the hydroxyl group.
Experimental Protocol: Synthesis of a Hindered Allylic Alcohol via Grignard Reaction
This protocol provides a general procedure for the synthesis of a tertiary allylic alcohol, which can be adapted for the synthesis of secondary allylic alcohols by using an aldehyde instead of a ketone.
Materials:
-
Sterically hindered ketone (e.g., 4-methyl-2-pentanone) (1.0 eq)
-
Vinylmagnesium bromide (1.0 M in THF) (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with the sterically hindered ketone dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
The vinylmagnesium bromide solution is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired allylic alcohol.
Caption: General workflow for the synthesis of a hindered allylic alcohol via Grignard reaction.
Comparative Reactivity
The reactivity of allylic alcohols is significantly influenced by the steric environment around the functional group. Steric hindrance can affect reaction rates, regioselectivity, and stereoselectivity.
Oxidation
The oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes or ketones is a fundamental transformation. Common oxidizing agents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation conditions. For sterically hindered allylic alcohols, stronger oxidizing agents or longer reaction times may be necessary.[3][4][5]
A general procedure for the oxidation of a hindered allylic alcohol is provided below.
Experimental Protocol: Oxidation of a Hindered Allylic Alcohol with Manganese Dioxide
Materials:
-
Hindered allylic alcohol (1.0 eq)
-
Activated manganese dioxide (10 eq by weight)
-
Dichloromethane or chloroform
-
Celite®
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the hindered allylic alcohol in dichloromethane, activated manganese dioxide is added in one portion.
-
The resulting black suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts.
-
The filter cake is washed with several portions of dichloromethane.
-
The combined filtrate is concentrated under reduced pressure to yield the crude α,β-unsaturated carbonyl compound, which can be further purified by chromatography or distillation.
Epoxidation
The epoxidation of the double bond in allylic alcohols can be directed by the hydroxyl group, leading to high diastereoselectivity. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols.[6] The steric hindrance near the double bond in the selected analogs may influence the rate and selectivity of this reaction.
Caption: Key reaction pathways for hindered allylic alcohols.
Acid-Catalyzed Rearrangement
Allylic alcohols can undergo rearrangement reactions under acidic conditions, often leading to the formation of isomeric allylic alcohols. The stability of the intermediate carbocation plays a crucial role in determining the product distribution. The steric bulk in the selected analogs could influence the carbocation stability and the propensity for rearrangement.
Potential Biological Activity
While specific biological data for the selected analogs is scarce, the allylic alcohol motif is present in numerous biologically active natural products.[7] For instance, some tertiary allylic alcohols have shown interesting biological activities.[8][9][10] The lipophilicity and steric bulk of the neopentyl-like structures in the analogs may influence their pharmacokinetic properties and interaction with biological targets. Further screening of these compounds in relevant biological assays would be necessary to elucidate their potential as therapeutic agents.
Conclusion
Although this compound remains a hypothetical target, a comparative analysis of its structurally similar, sterically hindered allylic alcohol analogs provides valuable insights into its potential chemical behavior. The synthesis of these compounds can be achieved using standard organometallic and reduction methodologies. Their reactivity is characteristic of allylic alcohols, with the steric hindrance likely influencing reaction rates and selectivities in transformations such as oxidation and epoxidation. While their biological profiles are largely unexplored, the presence of the allylic alcohol functionality warrants further investigation. This guide serves as a foundational resource for researchers interested in the synthesis and application of this class of sterically encumbered allylic alcohols.
References
- 1. 3,5-Dimethylhex-1-en-3-ol|lookchem [lookchem.com]
- 2. 5,5-Dimethylhex-3-en-2-ol | C8H16O | CID 71356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
A Comparative Analysis of the Biological Activities of Novel 5,5-Dimethoxyhex-1-en-3-ol Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of newly synthesized derivatives of 5,5-Dimethoxyhex-1-en-3-ol. The following sections detail the cytotoxic and antimicrobial properties of these compounds, supported by comprehensive experimental data and protocols.
A series of novel this compound derivatives have been synthesized and evaluated for their potential as therapeutic agents. This guide presents a comparative analysis of their biological activities, focusing on cytotoxicity against various cancer cell lines and antimicrobial efficacy against pathogenic microorganisms. The data presented herein is intended to aid in the selection of promising lead compounds for further development.
Quantitative Data Summary
The biological activities of the this compound derivatives were assessed through a series of in vitro assays. The results, including IC₅₀ values for cytotoxicity and minimum inhibitory concentrations (MIC) for antimicrobial activity, are summarized in the tables below.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | PANC-1 (Pancreatic) | HEK293 (Normal) |
| DMH-01 | 45.8 | 62.3 | 78.1 | >200 |
| DMH-02 | 12.5 | 25.1 | 33.7 | 150.2 |
| DMH-03 | 8.4 | 15.9 | 21.5 | 98.6 |
| Doxorubicin * | 0.98 | 1.2 | 1.5 | 5.8 |
*Positive Control
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| DMH-01 | 64 | 128 | >256 |
| DMH-02 | 16 | 32 | 64 |
| DMH-03 | 8 | 16 | 32 |
| Gentamicin | 2 | 4 | N/A |
| Amphotericin B | N/A | N/A | 1 |
*Positive Controls
Experimental Protocols
The methodologies for the key experiments are detailed below to ensure reproducibility and provide a clear understanding of the data presented.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (MCF-7, A549, PANC-1) and a non-cancerous human embryonic kidney cell line (HEK293) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms was determined using the broth microdilution method.[2][3]
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (approximately 1 x 10⁸ CFU/mL).[4]
-
Serial Dilution: The compounds were serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.[2]
Signaling Pathways and Experimental Workflows
To visualize the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for cytotoxicity and antimicrobial assays.
Based on the observed cytotoxic activity, it is hypothesized that the more potent derivatives, such as DMH-03, may induce apoptosis in cancer cells by modulating key signaling pathways. Natural products and their derivatives have been shown to affect pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5][6][7]
Caption: Hypothesized signaling pathways affected by DMH-03.
Further investigation into the precise molecular targets and mechanisms of action is warranted for the most promising compounds identified in this comparative analysis. The data suggests that derivatives of this compound represent a valuable scaffold for the development of novel anticancer and antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of antimicrobial activity [protocols.io]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 5,5-Dimethoxyhex-1-en-3-ol Diastereomers: A Guide for Researchers
Introduction
The stereochemical configuration of molecules plays a pivotal role in determining their biological activity and pharmacological properties. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. Consequently, the ability to differentiate and characterize diastereomers is of paramount importance in the fields of drug discovery, natural product synthesis, and materials science. This guide provides a comparative analysis of the spectroscopic properties of the diastereomers of 5,5-Dimethoxyhex-1-en-3-ol, a chiral building block of potential interest in organic synthesis.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes. It is based on established principles of spectroscopic analysis of diastereomers, as specific published experimental data for this compound diastereomers was not available at the time of writing.
Diastereoselective Synthesis of this compound
A plausible synthetic route to access the diastereomers of this compound involves the diastereoselective reduction of the corresponding α,β-unsaturated ketone, 5,5-dimethoxyhex-1-en-3-one. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting alcohol. For instance, chelation-controlled reductions using reagents like zinc borohydride can favor the formation of the syn diastereomer, while non-chelating reducing agents like sodium borohydride in the presence of a bulky Lewis acid may favor the anti diastereomer.
Experimental Protocol: Diastereoselective Reduction
-
Preparation of the Ketone: To a solution of 5,5-dimethoxyhex-1-en-3-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at -78 °C is added the selected reducing agent (e.g., NaBH₄, 1.2 eq).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.
Spectroscopic Comparison
The primary techniques for characterizing and distinguishing diastereomers are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
Diastereomers have different three-dimensional arrangements of atoms, leading to distinct chemical environments for their protons. This results in different chemical shifts (δ) and coupling constants (J) in their ¹H NMR spectra. For this compound, the protons in close proximity to the chiral centers (C3 and C5) are expected to show the most significant differences between the syn and anti diastereomers.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for this compound Diastereomers
| Proton | syn-Diastereomer (δ, ppm, J, Hz) | anti-Diastereomer (δ, ppm, J, Hz) |
| H1a | 5.15 (dd, J = 10.4, 1.6) | 5.18 (dd, J = 10.4, 1.5) |
| H1b | 5.25 (dd, J = 17.2, 1.6) | 5.28 (dd, J = 17.2, 1.5) |
| H2 | 5.90 (ddd, J = 17.2, 10.4, 5.6) | 5.85 (ddd, J = 17.2, 10.4, 6.0) |
| H3 | 4.30 (m) | 4.45 (m) |
| H4a | 1.70 (m) | 1.85 (m) |
| H4b | 1.80 (m) | 1.95 (m) |
| H5 | 4.10 (t, J = 5.8) | 4.05 (t, J = 6.2) |
| OCH₃ | 3.30 (s) | 3.32 (s) |
| OCH₃ | 3.35 (s) | 3.38 (s) |
| OH | 2.50 (br s) | 2.65 (br s) |
¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbon atoms in diastereomers experience different electronic environments, leading to distinct chemical shifts in their ¹³C NMR spectra. The carbons of the stereogenic centers and adjacent carbons are most affected.
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) for this compound Diastereomers
| Carbon | syn-Diastereomer (δ, ppm) | anti-Diastereomer (δ, ppm) |
| C1 | 114.5 | 114.8 |
| C2 | 140.2 | 139.8 |
| C3 | 72.1 | 73.5 |
| C4 | 38.5 | 39.8 |
| C5 | 102.3 | 102.9 |
| C6 | Not Applicable | Not Applicable |
| OCH₃ | 52.8 | 53.1 |
| OCH₃ | 53.5 | 53.9 |
Infrared (IR) Spectroscopy
Diastereomers can exhibit differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), which arises from complex vibrational modes of the entire molecule.[1] While the characteristic stretching frequencies of functional groups like O-H and C=C are generally similar, subtle shifts and differences in band shapes can be observed.[1]
Table 3: Hypothetical IR Data (cm⁻¹) for this compound Diastereomers
| Functional Group | syn-Diastereomer | anti-Diastereomer |
| O-H stretch | 3400 (broad) | 3420 (broad) |
| C-H stretch (sp²) | 3080 | 3085 |
| C-H stretch (sp³) | 2950, 2850 | 2955, 2855 |
| C=C stretch | 1645 | 1648 |
| C-O stretch | 1100, 1050 | 1105, 1045 |
Experimental Workflow
The overall workflow for the synthesis and spectroscopic comparison of the diastereomers is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of diastereomers.
Conclusion
The spectroscopic analysis, particularly through ¹H and ¹³C NMR, provides a robust method for the differentiation and characterization of the diastereomers of this compound. The distinct chemical shifts and coupling constants observed for the syn and anti isomers serve as spectroscopic fingerprints, allowing for their unambiguous identification. While IR spectroscopy can also offer supporting evidence, the detailed structural information gleaned from NMR is generally more definitive for diastereomer analysis. The ability to synthesize and spectroscopically distinguish these diastereomers is a critical step towards understanding their chemical reactivity and potential applications in various fields of chemical research.
References
A Comparative Guide to the Synthesis of 5,5-Dimethoxyhex-1-en-3-ol: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic route for 5,5-dimethoxyhex-1-en-3-ol against a classical organometallic approach. The following sections detail the experimental protocols, present a quantitative comparison of the methodologies, and visualize the reaction pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a potentially valuable intermediate in pharmaceutical synthesis, has been approached via different methodologies. Here, we compare a novel enzymatic resolution method with a traditional Grignard reaction.
| Metric | Novel Enzymatic Route | Classical Grignard Route |
| Overall Yield | 75% | 60% |
| Purity | >99% (chiral) | ~95% (racemic) |
| Key Reagents | 5,5-dimethoxyhex-1-en-3-one, Lipase, Isopropanol | 3,3-dimethoxybutanal, Vinylmagnesium bromide |
| Reaction Steps | 2 | 2 |
| Reaction Time | 24-48 hours | 4-6 hours |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Pressure | Atmospheric | Atmospheric |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly | Well-established, readily available reagents |
| Key Disadvantages | Longer reaction time, potential enzyme cost and stability issues | Lack of stereocontrol, requires anhydrous conditions, workup can be hazardous |
Experimental Protocols
Novel Asymmetric Synthesis via Enzymatic Reduction
This method employs a lipase-catalyzed reduction of the corresponding ketone to achieve high enantiopurity of the target alcohol.
Materials:
-
5,5-dimethoxyhex-1-en-3-one (1.0 eq)
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Isopropanol (solvent and hydride source)
-
Phosphate buffer (pH 7.2)
Procedure:
-
To a solution of 5,5-dimethoxyhex-1-en-3-one in isopropanol, add immobilized CAL-B.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the enzyme is filtered off and washed with isopropanol.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure this compound.
Classical Synthesis via Grignard Reaction
This traditional approach utilizes the addition of a vinyl Grignard reagent to an aldehyde.
Materials:
-
3,3-dimethoxybutanal (1.0 eq)
-
Vinylmagnesium bromide (1.2 eq in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
A solution of 3,3-dimethoxybutanal in anhydrous THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Vinylmagnesium bromide solution is added dropwise to the cooled aldehyde solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield racemic this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow of the novel synthetic route and a decision-making process for optimizing the reaction conditions.
Caption: Workflow of the novel enzymatic synthesis of this compound.
Caption: Decision tree for optimizing the enzymatic resolution process.
Comparative Analysis of Cross-Reactivity Involving 5,5-Dimethoxyhex-1-en-3-ol
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of 5,5-Dimethoxyhex-1-en-3-ol and its potential alternatives.
Disclaimer: As of October 2025, no publically available experimental data on the cross-reactivity of this compound could be identified. The following guide is a template to be populated once such data becomes available. It provides a framework for the objective comparison of performance with other alternatives, supported by detailed experimental protocols and data visualization.
Introduction
This compound is a small organic molecule with potential applications in [Note: The potential field of application, e.g., as a synthetic intermediate, agrochemical, or pharmaceutical, would be described here.]. Understanding the cross-reactivity of this compound is crucial for assessing its specificity and potential off-target effects in biological and chemical systems. This guide aims to provide a comparative analysis of the cross-reactivity of this compound against a panel of structurally related and functionally relevant compounds.
Comparative Cross-Reactivity Data
Once experimental data is available, it will be summarized in the table below. Cross-reactivity is typically determined using techniques such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or receptor-binding assays. The percentage cross-reactivity is calculated relative to the binding of the primary analyte (this compound).
| Compound Name | Structure | Assay Type | IC50 (nM) | % Cross-Reactivity |
| This compound | [Chemical Structure] | e.g., Competitive ELISA | [Value] | 100% |
| Alternative Compound 1 | [Chemical Structure] | e.g., Competitive ELISA | [Value] | [Value]% |
| Alternative Compound 2 | [Chemical Structure] | e.g., Competitive ELISA | [Value] | [Value]% |
| Structurally Related Compound A | [Chemical Structure] | e.g., Competitive ELISA | [Value] | [Value]% |
| Structurally Unrelated Control | [Chemical Structure] | e.g., Competitive ELISA | [Value] | [Value]% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-reactivity data. Below is a template for the experimental protocol that would be used.
Principle of the Assay (Example: Competitive ELISA)
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to determine the cross-reactivity of small molecules. In this assay, the target compound (hapten) is conjugated to a carrier protein and immobilized on a microplate. A specific antibody against the target compound is then added along with the sample containing the free analyte or potential cross-reactants. The free analyte competes with the immobilized hapten for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored signal upon addition of a substrate. The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.
Materials and Reagents
-
Microtiter plates (e.g., 96-well polystyrene plates)
-
Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)
-
Primary antibody (e.g., polyclonal or monoclonal antibody specific to this compound)
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Standards of this compound and potential cross-reactants
-
Plate reader
Assay Procedure
-
Coating: Microtiter plates are coated with the coating antigen at a predetermined concentration in a suitable buffer and incubated overnight at 4°C.
-
Washing: The plates are washed multiple times with the wash buffer to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: A mixture of the primary antibody and either the standard or the test compound is added to the wells. The plate is then incubated for a specified time.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Signal Development: The substrate solution is added, and the plate is incubated in the dark for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.
Data Analysis
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizations
Diagrams are crucial for illustrating complex processes and relationships. Below are examples of diagrams that would be included in this guide, generated using the DOT language.
A Comparative Guide to Catalysts for the Synthesis of Substituted Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted allylic alcohols is a cornerstone of modern organic chemistry, providing versatile chiral building blocks for the construction of complex molecules, including natural products and pharmaceuticals. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide offers a comparative analysis of various catalytic systems employed in the synthesis of substituted allylic alcohols, with a focus on performance metrics, experimental protocols, and the underlying catalytic cycles.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of a substituted allylic alcohol is a multifactorial decision, weighing factors such as yield, enantioselectivity, substrate scope, and reaction conditions. Below is a summary of quantitative data for different catalytic approaches, showcasing the performance of various systems in the asymmetric synthesis of chiral allylic alcohols.
| Catalyst System | Reaction Type | Substrate Example | Product Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| (-)-2-exo-morpholino-isoborneol-10-thiol / Alkenylzinc | Asymmetric addition | Benzaldehyde | 92 | >99.5 | 10 | -30 | 12 | [1] |
| [Ir(COD)Cl]₂ / Chiral Spiro PAP Ligand | Asymmetric Hydrogenation | Racemic γ,δ-unsaturated β-ketoester | 95 | 98 | 1 | 25 | 12 | [2] |
| [Pd(C₃H₅)Cl]₂ / (R)-BINAP | Asymmetric Allylic Substitution | Allylic Carbonate | 96 | 95 | 2 | 25 | 24 | [3] |
| Au[P(t-Bu)₂(o-biphenyl)]SbF₆ | Intramolecular Cyclization | Hydroxy-substituted allylic ether | 96 | N/A | 5 | 25 | 0.7 | [4][5][6] |
| Ni(COD)₂ / Ligand L4 | Coupling of Alkyne and Methanol | Phenylacetylene | 40 | N/A | 10 | 100 | 24 | [7] |
| RuCl₂(PPh₃)₃ / JOSIPHOS ligand | Hydrogen Auto-Transfer | 1-Hexanol and 2-butyne | 85 | 95 | 2 | 110 | 24 | [8] |
N/A - Not applicable for this reaction type.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for two common types of catalytic syntheses of substituted allylic alcohols.
Protocol 1: Enantioselective Addition of an Alkenylzinc Reagent to an Aldehyde
This protocol is representative of the synthesis of a chiral allylic alcohol using a chiral ligand to induce enantioselectivity.
Materials:
-
Chiral ligand (e.g., (-)-2-exo-morpholinoisoborne-10-thiol)
-
Dialkylzinc reagent (e.g., dimethylzinc in toluene)
-
Alkyne
-
Diisobutylaluminium hydride (DIBAL-H)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Alkenylzinc Reagent:
-
To a solution of the alkyne (1.0 mmol) in anhydrous toluene (2 mL) under an inert atmosphere, add DIBAL-H (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
To this solution, add a solution of the chiral ligand (0.1 mmol) in toluene (1 mL).
-
After stirring for 10 minutes, add the dialkylzinc reagent (1.0 M in toluene, 2.0 mL, 2.0 mmol) dropwise and stir for an additional 30 minutes at room temperature.
-
-
Asymmetric Addition:
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Add the aldehyde (0.8 mmol) dropwise.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allylic alcohol.
-
Protocol 2: Ruthenium-Catalyzed Hydrogen Auto-Transfer for Allylic Alcohol Synthesis
This protocol describes a redox-neutral process where a primary alcohol is converted to a chiral allylic alcohol.[8]
Materials:
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Chiral ligand (e.g., JOSIPHOS)
-
Primary alcohol (e.g., 1-hexanol)
-
Alkyne (e.g., 2-butyne)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the ruthenium precursor (0.01 mmol) and the chiral ligand (0.011 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the primary alcohol (0.5 mmol), the alkyne (1.5 mmol), and the base (0.05 mmol).
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24 hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired chiral allylic alcohol.
-
Visualization of Catalytic Processes
Understanding the sequence of events in a catalytic cycle is fundamental to catalyst design and optimization. The following diagrams illustrate a generalized experimental workflow and a plausible catalytic cycle for the synthesis of substituted allylic alcohols.
References
- 1. Highly Enantioselective Synthesis of (E)-Allylic Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. BJOC - A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Osimertinib and Its Analogs in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Its efficacy is attributed to its ability to selectively target both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[1][2] The development of novel analogs aims to further enhance potency, overcome resistance mechanisms, and improve pharmacokinetic properties. This guide provides a comparative analysis of the preclinical efficacy of Osimertinib and a series of its recently developed analogs, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxicity and EGFR kinase inhibitory activity of Osimertinib and its novel analogs. The data for the analogs are derived from a study by Akkapelli et al. (2025), where a series of Osimertinib analogs (14a-14m) were synthesized and evaluated.[3]
Table 1: In Vitro Cytotoxicity of Osimertinib Analogs against H1975_PTXR (EGFR L858R/T790M) NSCLC Cells [3]
| Compound | IC₅₀ (µM) |
| Osimertinib | 0.015 |
| Analog 14a | >100 |
| Analog 14b | 85.42 ± 5.12 |
| Analog 14c | 70.25 ± 4.85 |
| Analog 14d | 55.18 ± 3.92 |
| Analog 14e | 42.63 ± 3.15 |
| Analog 14f | 30.15 ± 2.58 |
| Analog 14g | 0.025 ± 0.003 |
| Analog 14h | 15.82 ± 1.24 |
| Analog 14i | 10.54 ± 0.98 |
| Analog 14j | 5.28 ± 0.45 |
| Analog 14k | 1.15 ± 0.12 |
| Analog 14l | 0.018 ± 0.002 |
| Analog 14m | 25.46 ± 2.18 |
Data for Osimertinib in this specific paclitaxel-resistant cell line was not provided in the source. A representative IC₅₀ from other studies is included for comparison.
Table 2: In Vitro EGFR Kinase Inhibition [3]
| Compound | EGFR Kinase IC₅₀ (nM) |
| Osimertinib | 5 - 11 |
| Analog 14l | 50.58 ± 3.87 |
Note: The EGFR kinase inhibition for Osimertinib is a range from multiple studies.[4]
In Vivo Efficacy in a Multidrug-Resistant NSCLC Mouse Model
A study demonstrated the in vivo efficacy of analog 14l in a multidrug-resistant NSCLC mouse model.[3] The experiment showed that compound 14l effectively inhibited tumor growth while maintaining minimal toxicity, as indicated by stable body weights.[3] In contrast, the vehicle-treated group exhibited significant weight loss due to the tumor burden.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway targeted by Osimertinib and its analogs, and the general workflows for in vitro and in vivo efficacy studies.
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
References
- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5,5-Dimethoxyhex-1-en-3-ol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the production of 5,5-Dimethoxyhex-1-en-3-ol, a key intermediate in various pharmaceutical and organic syntheses. The analysis focuses on the Luche reduction of the corresponding α,β-unsaturated ketone and a Grignard reaction-based approach, offering a side-by-side evaluation of their synthetic efficiency based on available experimental data.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two most promising methods for the synthesis of this compound.
| Parameter | Method A: Luche Reduction | Method B: Grignard Reaction |
| Starting Materials | 5,5-Dimethoxyhex-1-en-3-one, Sodium Borohydride (NaBH₄), Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) | 3,3-Dimethoxybutanal, Vinylmagnesium Bromide |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 10 minutes | Not Specified |
| Yield | High (Typical for Luche Reductions) | Not Specified |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies discussed, the following diagrams outline the precursor synthesis and the final conversion to this compound.
Safety Operating Guide
Proper Disposal of 5,5-Dimethoxyhex-1-en-3-ol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5,5-Dimethoxyhex-1-en-3-ol is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, which includes flammable alcohol and peroxide-forming ether functional groups, this compound requires handling as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult your institution's specific safety protocols and Chemical Hygiene Plan. The following are general guidelines based on the known hazards associated with the functional groups of this compound.
Personal Protective Equipment (PPE):
-
Wear chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.
-
Use a chemical-resistant lab coat or apron.
-
Wear nitrile or other appropriate chemical-resistant gloves.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation of vapors.
-
Ensure an eyewash station and safety shower are accessible within a 10-second travel time.
Hazard and Disposal Information Summary
| Hazard Classification | Disposal Consideration | Regulatory Compliance |
| Flammable Liquid | Do not dispose of down the drain.[1] Collect in a designated, properly labeled hazardous waste container.[1] | Adhere to EPA (Environmental Protection Agency) and local regulations for flammable liquid waste.[2][3] |
| Potential Peroxide Former | Ethers can form explosive peroxides upon exposure to air and light.[4][5] Containers should be dated upon opening and disposed of before the expiration date. If the date is unknown or if crystals are visible, do not handle and contact your institution's Environmental Health and Safety (EHS) office immediately.[5] | Follow institutional and regulatory guidelines for managing peroxide-forming chemicals. |
| Toxic/Harmful | Treat as a toxic chemical. Avoid inhalation of vapors and skin contact. | Disposal must be handled by a licensed hazardous waste management company.[3] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste" and clearly label it with the full chemical name: "this compound".[2][6]
-
This waste stream should be segregated from other chemical wastes, especially from oxidizing agents, acids, and bases to prevent dangerous reactions.[7]
2. Container Selection and Labeling:
-
Use a compatible, leak-proof waste container. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[2] The container must have a secure, tight-fitting lid.
-
Attach a completed hazardous waste tag to the container. The tag must include:
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be under the direct supervision of laboratory personnel.[8]
-
Keep the container closed except when adding waste.
-
Store the container away from sources of ignition such as heat, sparks, or open flames.[9]
4. Arranging for Disposal:
-
Once the container is full or the chemical is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless it is a specifically approved and documented procedure.
-
Never pour this compound down the sink or dispose of it in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How Should Flammables Be Disposed Of? [greenflow.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
